U-69593
Description
selective ligand for opioid K-recepto
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3/t19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZRDDYTKFZSFR-ONTIZHBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046326 | |
| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96744-75-1 | |
| Record name | N-Methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96744-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U 69593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-69593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S4K6TKTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of U-69593 on the Kappa-Opioid Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-69593 is a highly potent and selective agonist for the κ₁-opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in pain perception, mood regulation, and neuroendocrine function.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, signaling pathways, and functional selectivity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of kappa-opioid receptor modulation.
Introduction
The kappa-opioid receptor system, including its endogenous ligands, the dynorphins, is a key area of interest in pharmacology and neuroscience. Activation of KORs can produce a range of physiological effects, including analgesia, anti-inflammatory effects, and diuresis.[1] However, KOR activation is also associated with less desirable effects such as dysphoria and sedation, which has limited the clinical development of KOR agonists. This compound, a non-peptide arylacetamide, has served as a critical pharmacological tool for elucidating the complex roles of the KOR.[2][3] Its high selectivity for the kappa receptor over mu and delta opioid receptors makes it an invaluable probe for studying KOR function.[4][5] This document synthesizes the current understanding of how this compound interacts with and activates the kappa-opioid receptor.
Binding Characteristics of this compound at the Kappa-Opioid Receptor
This compound exhibits high affinity and selectivity for the kappa-opioid receptor. Radioligand binding studies have consistently demonstrated its potent interaction with KOR in various tissue preparations and cell lines.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Kappa (κ) | [³H]this compound | Guinea Pig Brain Membranes | ~3 | [6][7] |
| Kappa (κ) | [³H]this compound | Rat Brain Membranes | ~3 | [6][7] |
| Kappa (κ) | [³H]this compound | Mouse Brain Membranes | ~3 | [6][7] |
| Kappa (κ) | [³H]-(-)-Bremazocine | Rat Brain Membranes | 10-18 (high-affinity site) | [4] |
| Mu (μ) | [³H]DAMGO | CHO-hMOR Membranes | >1000 | [8] |
| Delta (δ) | [³H]Deltorphin-2 | CHO-hDOR Membranes | >1000 | [8] |
Note: Ki values are approximate and can vary based on experimental conditions.
Kinetic analysis of [³H]this compound binding reveals biphasic association and dissociation rates, suggesting complex interactions with the receptor.[9] The presence of guanine nucleotides, such as guanylyl-5'-imidodiphosphate (GppNHp), decreases the affinity of this compound for the KOR.[9] This is consistent with the receptor being a G protein-coupled receptor, where the binding of an agonist promotes the formation of a high-affinity ternary complex between the receptor, agonist, and G protein.[9] Guanine nucleotides disrupt this complex, leading to a lower affinity state of the receptor.[9]
Signal Transduction Pathways Activated by this compound
Upon binding to the kappa-opioid receptor, this compound initiates a cascade of intracellular signaling events primarily mediated by the heterotrimeric Gi/o family of G proteins.
G Protein Activation
As a KOR agonist, this compound promotes the dissociation of GDP from the Gα subunit of the Gi/o protein and facilitates the binding of GTP. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effectors. The activation of G proteins by this compound has been demonstrated in [³⁵S]GTPγS binding assays, where this compound stimulates the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to G proteins in a concentration-dependent manner.[10][11]
Caption: this compound binding to KOR activates the Gi/o protein.
Downstream Effector Modulation
The primary downstream effector modulated by this compound-activated Gi/o proteins is adenylyl cyclase. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread effects on cellular function by altering the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
In addition to cAMP modulation, the Gβγ subunits released upon G protein activation can interact with and modulate the activity of other signaling molecules, including G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the cell membrane, reducing neuronal excitability. Inhibition of VGCCs reduces calcium influx, which in turn decreases neurotransmitter release.
Caption: Downstream signaling pathways of this compound at the KOR.
Functional Selectivity of this compound
Recent research has highlighted the concept of functional selectivity, or biased agonism, where ligands can preferentially activate certain signaling pathways over others at the same receptor. This compound has been characterized as a G protein-biased agonist at the kappa-opioid receptor.[2] This means it more potently activates G protein-dependent signaling (e.g., inhibition of cAMP accumulation) compared to the recruitment of β-arrestin 2.[2] The β-arrestin pathway is often associated with receptor desensitization, internalization, and some of the adverse effects of opioid agonists. Therefore, the G protein bias of this compound may contribute to its specific pharmacological profile and suggests a potential avenue for developing safer KOR-targeted therapeutics.[12]
Table 2: Functional Potency and Efficacy of this compound in Different Assays
| Assay | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Mouse Brain Membranes | EC₅₀ | ~10-100 nM | [11] |
| cAMP Accumulation | HEK-293/hKOPr | pEC₅₀ | 8.09 | [2] |
| Calcium Mobilization | CHO-KOR-Gαqi5 | pEC₅₀ | 8.09 | [2] |
| β-arrestin 2 Recruitment | CHO-KOR | pEC₅₀ | 6.72 | [2] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Higher values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., guinea pig cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.[9]
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]this compound or [³H]bremazocine) and varying concentrations of unlabeled this compound.[4][9]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by this compound.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing KOR are prepared.[10]
-
Assay Components: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[10]
-
Incubation: The reaction is incubated at 30°C for a specified time.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curve for this compound-stimulated [³⁵S]GTPγS binding is plotted to determine the EC₅₀ and Emax values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase by this compound.
Methodology:
-
Cell Culture: Cells stably expressing the kappa-opioid receptor (e.g., HEK-293/hKOPr) are cultured.[3]
-
Treatment: Cells are pre-treated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is then stimulated with a known activator, such as forskolin.[12]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is analyzed to determine the IC₅₀ or pEC₅₀.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotype-selective Modes of Action of κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of drugs and peptides for U-69,593-sensitive and -insensitive kappa opiate binding sites: the U-69,593-insensitive site appears to be the beta endorphin-specific epsilon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of G-protein activation in the brain by mu-, delta-, and kappa-opioid receptor agonists in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Region-dependent G-protein activation by kappa-opioid receptor agonists in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Functional Selectivity and Antinociceptive Effects of a Novel KOPr Agonist [frontiersin.org]
Pharmacological Profile of U-69593: A Technical Guide
Introduction
U-69593 is a synthetic, non-peptide compound that is widely recognized and utilized in pharmacological research as a potent and highly selective agonist for the κ₁-opioid receptor (KOR).[1][2][3] Structurally, it is an arylacetamide derivative, specifically N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide.[1][4] The κ-opioid system, a component of the endogenous opioid system, is implicated in a wide array of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroendocrine function.[5] this compound, by selectively activating the KOR, serves as an invaluable pharmacological tool for elucidating the specific roles of this receptor subtype. In preclinical animal studies, this compound has demonstrated a range of effects, including antinociception, anti-inflammation, diuresis, and modulation of behaviors related to addiction and anxiety.[1][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, functional activity, signaling pathways, and the experimental protocols used for its characterization.
Receptor Binding Profile
This compound exhibits high affinity and remarkable selectivity for the κ-opioid receptor over μ-opioid (MOR) and δ-opioid (DOR) receptors. This selectivity is a cornerstone of its utility as a research tool. The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), which are determined through radioligand competitive binding assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |
|---|---|---|---|---|---|
| Kappa (κ) | [³H]this compound | Guinea Pig Brain Membranes | - | ~3 | [8] |
| Kappa (κ) | [³H]this compound | Rat Brain Membranes | - | ~3 | [8] |
| Kappa (κ) | [³H]this compound | Mouse Brain Membranes | - | ~3 | [8] |
| Kappa (κ) | --INVALID-LINK---Bremazocine | Rat Brain Membranes | 10-18 | - | [9] |
| Kappa (κ) | [³H]this compound | CHO-hKOR Cell Membranes | ~10-18 | - | [5] |
| Mu (μ) | Various | Rat Brain Membranes | 3300 | - | [9] |
| Delta (δ) | Various | Rat Brain Membranes | 8500 | - |[9] |
Note: Ki and Kd values can vary based on experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
The data clearly illustrates the high affinity of this compound for the κ-opioid receptor, with Ki values in the low nanomolar range.[8][9] In contrast, its affinity for μ and δ receptors is several orders of magnitude lower, demonstrating its exceptional selectivity.[9] Studies using [³H]this compound as the radioligand have been instrumental in characterizing KOR binding sites in various species and tissues.[8][10]
Functional Activity Profile
As a KOR agonist, this compound activates the receptor, initiating intracellular signaling cascades. Its functional potency and efficacy are assessed using a variety of in vitro assays that measure different stages of the signaling process, from G protein activation to second messenger modulation.
Table 2: Functional Potency and Efficacy of this compound
| Assay Type | System | Parameter | Value | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | CHO-hKOR Membranes | EC₅₀ | - | [11] |
| BRET (G protein) | CHO-hKOR Cells | pEC₅₀ | 8.52 | [5][12] |
| BRET (β-Arrestin 2) | CHO-hKOR Cells | pEC₅₀ | 6.72 | [5][12] |
| cAMP Inhibition | CHO-κ/δ Cells | EC₅₀ (acute) | 7.8 nM | [13] |
| cAMP Inhibition | CHO-κ/δ Cells | EC₅₀ (chronic) | 4.0 nM | [13] |
| Calcium Mobilization | CHO-KOR Cells | pEC₅₀ | 8.09 | [12] |
| Dynamic Mass Redistribution | CHO-KOR Cells | pEC₅₀ | 8.60 |[14] |
This compound consistently demonstrates potent full agonist activity in assays measuring G protein activation, such as [³⁵S]GTPγS binding and BRET assays for G protein interaction.[5][11][12] Interestingly, some studies suggest that this compound may exhibit functional selectivity, or "biased agonism," showing a preference for the G protein signaling pathway over the β-arrestin recruitment pathway, as indicated by the difference in pEC₅₀ values in BRET assays.[5][12] This G protein bias is a significant area of research, as it may correlate with the therapeutic and side-effect profiles of opioid ligands.[12]
Signaling Pathways
The κ-opioid receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Activation of KOR by this compound initiates a series of intracellular events.
-
G Protein Activation : Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer.[12]
-
Adenylyl Cyclase Inhibition : The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[5]
-
Ion Channel Modulation : The Gβγ dimer can directly modulate ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability.
-
MAPK Pathway Activation : KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK, p38, and JNK, which are involved in regulating a wide range of cellular processes including gene expression and cell proliferation.[5]
-
β-Arrestin Recruitment : Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor can recruit β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling.[12]
Experimental Protocols
The characterization of this compound relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human kappa opioid receptor (hKOR), e.g., CHO-hKOR cells.[5][15]
-
Radioligand: [³H]this compound at a concentration near its Kd (e.g., 0.4 nM).[5][15]
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/C), presoaked in 0.3% polyethyleneimine.[5]
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-hKOR cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 1 mL:[5]
-
Cell membranes (e.g., 20 µg of protein).
-
[³H]this compound (e.g., 0.4 nM final concentration).
-
Varying concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled this compound.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.[5][15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression of the competition curve.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist stimulation.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR (e.g., 2.5 µg protein/well).[5]
-
Radioligand: [³⁵S]GTPγS (~0.1 nM final concentration).[5]
-
Reagents: Guanosine diphosphate (GDP, e.g., 10 µM), unlabeled GTPγS (for non-specific binding, 10 µM).[5][16]
-
Test Compound: this compound or other agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]
-
Filtration System and Scintillation Counter as described above.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:[5]
-
Assay buffer containing GDP (e.g., 10 µM).
-
Cell membranes (e.g., 2.5 µg protein).
-
Varying concentrations of the test compound (agonist).
-
For basal binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[5]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[5]
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes.[5][16]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing.[5]
-
Counting: Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the agonist concentration and fit the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[16]
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in the stereoselectivity of kappa opioid binding sites for [3H]this compound and [3H]ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 13. weizmann.ac.il [weizmann.ac.il]
- 14. sfera.unife.it [sfera.unife.it]
- 15. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
U-69593: A Technical Guide to its Discovery, Pharmacology, and Synthetic Pathway Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-69593 is a highly potent and selective agonist for the κ₁-opioid receptor (KOR), which has become an invaluable tool in neuroscience research.[1] Its discovery by The Upjohn Company in the mid-1980s provided a chemical probe to explore the physiological and pathological roles of the kappa-opioid system. This technical guide provides an in-depth overview of the discovery, pharmacological properties, and what is known about the chemical synthesis of this compound.
Discovery and Significance
This compound, chemically known as N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide, was developed as part of a research program to identify selective κ-opioid receptor ligands.[2] Early studies demonstrated its high affinity and selectivity for the κ-opioid receptor over μ- and δ-opioid receptors. This selectivity has made this compound instrumental in elucidating the role of the kappa-opioid system in a variety of physiological processes, including analgesia, diuresis, and the modulation of dopamine and glutamate release. Furthermore, its use in preclinical models has been pivotal in understanding the involvement of the kappa-opioid system in mood disorders, addiction, and psychosis.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its potent agonism at the κ₁-opioid receptor. Its biological effects are numerous and have been extensively documented in preclinical studies.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| κ (kappa) | Guinea Pig Brain Membranes | [³H]this compound | 1.1 ± 0.2 | Lahti et al., 1985 |
| κ (kappa) | Rat Brain Membranes | [³H]Bremazocine | 9.8 ± 1.5 | Wood et al., 1989 |
| μ (mu) | Rat Brain Membranes | [³H]DAMGO | > 10,000 | Lahti et al., 1985 |
| δ (delta) | Rat Brain Membranes | [³H]DPDPE | > 10,000 | Lahti et al., 1985 |
Table 2: Functional Activity (EC50) of this compound
| Assay | Test System | Measured Effect | EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human κ-opioid receptor | G-protein activation | 5.7 ± 1.2 | Emmerson et al., 1996 |
| Inhibition of Forskolin-stimulated cAMP accumulation | CHO cells expressing human κ-opioid receptor | Adenylyl cyclase inhibition | 2.3 ± 0.5 | Chen et al., 1999 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Radioligand Binding Assay for κ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the κ-opioid receptor using [³H]this compound.
Materials:
-
[³H]this compound (specific activity ~40-60 Ci/mmol)
-
Membrane preparation from guinea pig cerebellum (rich in κ-opioid receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Naloxone (for non-specific binding determination)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or test compound dilution.
-
50 µL of [³H]this compound (final concentration ~0.5 nM).
-
100 µL of membrane preparation (final concentration ~100 µg protein/well).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the κ-opioid receptor.
Materials:
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Membrane preparation from cells expressing the human κ-opioid receptor (e.g., CHO-hKOR)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
Agonist (e.g., this compound)
-
Unlabeled GTPγS (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the agonist in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of agonist dilution.
-
50 µL of membrane preparation (final concentration ~10-20 µg protein/well).
-
50 µL of GDP (final concentration 10 µM).
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the EC50 and Emax values from the dose-response curves.
Signaling Pathway
This compound, as a κ-opioid receptor agonist, activates a cascade of intracellular signaling events. The κ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
References
The Selective Kappa-Opioid Receptor Agagonist U-69593: An In-Depth Guide to its In Vivo Effects on Rodent Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo behavioral effects of U-69593, a highly selective kappa-opioid receptor (KOR) agonist, in rodent models. This compound is a critical tool in neuroscience research for elucidating the role of the KOR system in various physiological and pathological processes. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Core Behavioral Effects of this compound
This compound exerts a range of dose-dependent effects on rodent behavior, primarily mediated by its agonist activity at KORs. These effects include analgesia, modulation of locomotor activity, induction of conditioned place aversion, and diuresis.
Data Summary
The following tables summarize the quantitative effects of this compound across various behavioral paradigms as reported in the scientific literature.
Table 1: Analgesic Effects of this compound in Rodents
| Species | Assay | This compound Dose (mg/kg) | Route | Effect |
| Rat | Hot-Plate (55°C) | 0.08 - 0.64 | s.c. | Dose-dependent increase in paw lick latency |
| Rat | Hot-Plate | Not specified | i.p. | Prolonged reaction time |
| Mouse | Hot-Plate | Not specified | i.p. | Increased latency to paw lick or jump |
Table 2: Effects of this compound on Locomotor Activity in Rodents
| Species | Condition | This compound Dose (mg/kg) | Route | Effect on Locomotor Activity |
| Rat (female, OVX) | Cocaine-induced hyperlocomotion | 0.32 | s.c. | Decreased |
| Rat (female, OVX-EB) | Cocaine-induced hyperlocomotion | 0.32 | s.c. | Decreased |
| Rat | Co-administered with quinpirole (0.5 mg/kg) | 0.3 | Not specified | Potentiated locomotor sensitization |
| Rat | Co-administered with quinpirole (0.05 mg/kg) | 0.3 | Not specified | Switched locomotor depression to sensitization |
OVX: Ovariectomized; OVX-EB: Ovariectomized with estradiol replacement
Table 3: Conditioned Place Preference/Aversion (CPP/CPA) Induced by this compound in Rodents
| Species | Paradigm | This compound Dose (mg/kg) | Route | Effect |
| Rat | CPA | 0.32 | s.c. | Decreased time spent in drug-paired chamber[1] |
Table 4: Diuretic Effects of this compound in Rodents
| Species | Sex | This compound Dose (mg/kg) | Route | Diuretic Effect (Urine Output) |
| Rat | Male | 1.0 | s.c. | 14.83 ml/kg |
| Rat | Female | 1.0 | s.c. | 5.92 ml/kg[2] |
| Rat | Male & Female | 0.03 - 3.0 | Not specified | Dose-dependent increase in diuresis[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to characterize the effects of this compound.
Hot-Plate Test for Analgesia
This method assesses the analgesic properties of this compound by measuring the latency of a rodent to react to a thermal stimulus.
Apparatus:
-
A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A transparent cylinder to confine the animal to the plate surface.
-
A timer.
Procedure:
-
Habituation: Gently place the rodent on the unheated plate for a brief period to acclimate it to the apparatus.
-
Baseline Latency: Place the animal on the hot plate, heated to the target temperature, and start the timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the plate to the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration, repeat the hot-plate test and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE) or as the change in latency from baseline.
Open-Field Test for Locomotor Activity
This test is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
An automated tracking system (camera and software) to record and analyze the animal's movement.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open-field arena.
-
Data Collection: Allow the animal to explore the arena for a set period (e.g., 5-30 minutes). The tracking system records parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
-
Drug Administration: For pharmacological studies, animals are typically administered this compound or vehicle prior to being placed in the arena.
-
Data Analysis: Compare the locomotor parameters between the this compound-treated and vehicle-treated groups. A decrease in total distance traveled is indicative of hypoactivity.
Conditioned Place Preference/Aversion
This paradigm is used to assess the rewarding or aversive properties of this compound.
Apparatus:
-
A two- or three-compartment apparatus. The compartments are distinct in terms of visual and/or tactile cues (e.g., different wall colors, floor textures).
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically occurs over several days.
-
Drug Pairing: On specified days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred one) for a period (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test): On the final day, place the animal back in the central compartment (in a drug-free state) and allow it to freely access all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward). Conversely, a significant decrease in time spent in the drug-paired compartment suggests a conditioned place aversion.
Signaling Pathways and Workflows
Visual diagrams can aid in understanding the complex mechanisms and processes involved in this compound research.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by this compound initiates a cascade of intracellular events.
References
- 1. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex differences in discriminative stimulus and diuretic effects of the kappa opioid agonist U69,593 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Affinity of U-69593 for Kappa-Opioid Receptor Subtypes: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological selectivity of the compound U-69593 for the kappa-opioid receptor (KOR) and its putative subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental pathways.
Introduction
This compound is a potent and widely utilized selective agonist for the kappa-opioid receptor. Its high affinity and selectivity for the KOR over other opioid receptor types, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), have established it as a critical tool in pharmacological research. This guide delves into the specifics of its binding and functional profile, with a particular focus on its interaction with the proposed KOR subtypes: κ1, κ2, and κ3. While the existence and molecular basis of these subtypes are subjects of ongoing scientific discussion, with evidence suggesting they may arise from post-translational modifications or interactions with other proteins rather than from distinct genes, this compound is predominantly recognized for its high selectivity for the κ1 subtype.
Quantitative Data on Receptor Selectivity
The selectivity of this compound is demonstrated through its binding affinity (Ki) and functional potency (EC50/pEC50) at various opioid receptors. The following tables summarize findings from multiple studies.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| KOR | ~10-18 | CHO-hKOR | [³H]U-69,593 | [1] |
| 3 | Guinea pig, mouse, and rat brain | [³H]U-69,593 | [2] | |
| MOR | 3300 | Rat brain | [³H]-(-)-bremazocine | [3] |
| DOR | 8500 | Rat brain | [³H]-(-)-bremazocine | [3] |
Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Table 2: Functional Potency (EC50/pEC50) of this compound at Opioid Receptors
| Assay Type | Receptor | EC50 (nM) | pEC50 | Cell Line | Reference |
| BRET (G protein) | KOR | - | 8.52 | CHO-hKOR | [1] |
| BRET (β-Arrestin 2) | KOR | - | 6.72 | CHO-hKOR | [1] |
| Calcium Mobilization | KOR | - | 8.09 | CHO-KOR-Gαqi5 | |
| [³⁵S]GTPγS Binding | KOR | 51 | - | CHO-hKOR |
Note: Functional potency can be influenced by the specific signaling pathway being measured and the level of receptor expression in the cell system.
Selectivity for Kappa-Opioid Receptor Subtypes
This compound is widely characterized as a κ1-selective agonist . The pharmacological distinction of KOR subtypes is often based on the differential binding of various ligands. Arylacetamides, the chemical class to which this compound belongs, are considered selective for the κ1 receptor. In contrast, benzomorphan agonists like bremazocine are thought to bind to both κ1 and κ2 subtypes.
Studies characterizing κ2 binding sites often describe them as being insensitive to this compound. However, direct and quantitative Ki or EC50 values for this compound at pharmacologically defined κ2 and κ3 sites are scarce in the literature. The existence of the κ3 subtype is particularly debated, with some research suggesting that its effects may be attributable to interactions with other opioid receptor types.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of this compound.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: Typically [³H]U-69,593, used at a concentration near its dissociation constant (Kd).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled U-69,593 or another suitable KOR ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), varying concentrations of the test compound, and a fixed concentration of [³H]U-69,593 in a final volume of 1 mL.
-
Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state at the start of the assay.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 2.5 µg protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the agonist (this compound).
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.
Visualizations
Signaling Pathway of the Kappa-Opioid Receptor
Caption: Canonical signaling pathways activated by the kappa-opioid receptor agonist this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical experimental workflow for a radioligand competitive binding assay.
Experimental Workflow for [³⁵S]GTPγS Functional Assay
Caption: A standard workflow for a [³⁵S]GTPγS functional binding assay.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the kappa-opioid system. Its high affinity and selectivity for the KOR, particularly the κ1 subtype, are well-documented. While the precise nature and pharmacological significance of κ2 and κ3 subtypes continue to be areas of active research, the data presented in this guide provide a solid foundation for understanding the established selectivity profile of this compound. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to characterize the interactions of novel compounds with the kappa-opioid receptor.
References
U-69593: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility and stability of the selective κ-opioid receptor agonist, U-69593, in dimethyl sulfoxide (DMSO). Proper handling and preparation of this compound solutions are critical for ensuring the accuracy and reproducibility of experimental results. This document consolidates available data on solubility parameters, stability profiles, and recommended experimental protocols.
Solubility Data
The solubility of this compound in DMSO can vary based on the source and the preparation method. The compound is generally considered soluble in DMSO, but reported concentrations differ.[1] Assistance from methods such as warming and sonication may be required to achieve complete dissolution, particularly at higher concentrations.[2] It is also important to use a fresh, high-quality grade of DMSO to ensure optimal solubility.[2]
Below is a summary of reported solubility data for this compound in DMSO and other common laboratory solvents.
| Solvent | Solubility | Molar Equivalent | Source |
| DMSO | 10 mg/mL | 28.05 mM | MedChemExpress[2] |
| DMSO | 0.5 mg/mL | 1.40 mM | Cayman Chemical[3] |
| DMF | 10 mg/mL | 28.05 mM | MedChemExpress, Cayman Chemical[2][3] |
| Ethanol | >40 mg/mL | >112.20 mM | Sigma-Aldrich |
| 0.1 M HCl | >40 mg/mL | >112.20 mM | Sigma-Aldrich |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 10 mg/mL | 28.05 mM | Sigma-Aldrich |
| Water | Insoluble | - | Sigma-Aldrich |
| 0.1 M NaOH | Insoluble | - | Sigma-Aldrich |
Note: The molecular weight of this compound is 356.5 g/mol .[3][4]
Stability and Storage
The stability of this compound is dependent on its form (solid vs. solution) and storage conditions. As a solid, it demonstrates excellent long-term stability. In a DMSO solution, the recommended storage duration is significantly shorter. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[2]
| Form | Storage Temperature | Recommended Duration | Source |
| Crystalline Solid | -20°C | ≥ 5 years | Cayman Chemical[3] |
| Crystalline Solid | -20°C | Up to 12 months (desiccated) | Abcam[1] |
| DMSO Stock Solution | -20°C | Within 1 month | MedChemExpress[2] |
While DMSO is a highly stable solvent, its interaction with dissolved compounds can be complex.[5][6] There is currently no specific published data on the degradation pathways of this compound in a DMSO solution under standard laboratory conditions. Researchers should be mindful of the potential for degradation over time, especially when stored for extended periods.
Experimental Protocols
Precise and consistent preparation of solutions is paramount for reliable experimental outcomes. The following protocols are based on methodologies provided by chemical suppliers.
Preparation of a DMSO Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired mass of solid this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution to facilitate mixing. If precipitation or incomplete dissolution occurs, gentle warming and/or sonication can be applied until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2]
Preparation of a Co-Solvent Formulation for In Vivo Use
For in vivo studies, this compound is often administered in a co-solvent system to ensure biocompatibility and solubility. The following is an example protocol for preparing a 1 mL working solution.[2]
-
Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: Use the freshly prepared working solution on the same day for experimental administration.[2]
Visualized Workflow: this compound Solution Preparation
The following diagram illustrates the logical workflow for preparing and storing this compound solutions for research purposes.
Caption: Workflow for preparing and storing this compound in DMSO.
References
- 1. This compound, kappa1-opioid receptor agonist (CAS 96744-75-1) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
U-69593 in Rat Models: An In-Depth Technical Guide on its Application and Signaling Pathways
A comprehensive review of existing literature reveals a notable gap in publicly available quantitative data regarding the specific half-life and bioavailability of the selective kappa-opioid receptor (KOR) agonist, U-69593, in rats. While pharmacokinetic parameters are crucial for drug development, current research predominantly focuses on the pharmacological effects and therapeutic potential of this compound. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the available experimental protocols involving this compound in rat models and to elucidate its underlying signaling mechanism.
Experimental Applications of this compound in Rats
This compound has been utilized in a variety of in vivo studies in rats to investigate its role as a KOR agonist. These studies provide valuable insights into its dosage, administration routes, and observed physiological and behavioral effects. The following table summarizes key experimental parameters from published research.
| Application | Rat Strain | Dosage | Route of Administration | Key Findings | Reference |
| Analgesia | Not Specified | 0.5 - 15 mg/kg | Intraperitoneal (i.p.) | Prolonged reaction time on a hot-plate test, suggesting analgesic effects. | [1] |
| Attenuation of Cocaine-Induced Behaviors | Sprague-Dawley | 0.03, 0.1, or 0.3 mg/kg | Subcutaneous (s.c.) | Dose-dependently reduced cocaine-produced reinstatement of drug-seeking behavior. | [2] |
| Attenuation of Cocaine-Induced Behaviors | Not Specified | 0.16 mg/kg | Subcutaneous (s.c.) | Attenuated motor stimulant effect and stereotypy produced by acute cocaine injection. | [3] |
| Anti-inflammatory Effects | Not Specified | 0.75, 1.5, and 3 mg/kg | Intravenous (i.v.) | Reduced carrageenin-induced paw and ankle edema. | [4] |
| Regulation of DARPP-32 Phosphorylation | Sprague-Dawley | Not Specified | Not Specified | Prevented cocaine-induced increase in DARPP-32 phosphorylation at Thr(34) in various brain regions. | [5] |
Detailed Experimental Methodologies
The following sections provide a more in-depth look at the experimental protocols employed in some of the key studies investigating the effects of this compound in rats.
Analgesia Assessment (Hot-Plate Test)
This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a rat's response to a thermal stimulus.
Objective: To determine the antinociceptive effects of this compound.
Materials:
-
Male rats
-
This compound solution
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55°C)
-
Naloxone (opioid antagonist for control experiments)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimate rats to the experimental room and handling procedures.
-
Establish a baseline reaction time for each rat by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is typically used to prevent tissue damage.
-
Administer this compound intraperitoneally at the desired doses (e.g., 0.5 to 15 mg/kg).[1]
-
At predetermined time points after injection, place the rat back on the hot plate and measure the reaction time.
-
To confirm the involvement of opioid receptors, a separate group of animals can be pre-treated with naloxone before this compound administration.[1]
Cocaine-Induced Reinstatement of Drug-Seeking Behavior
This experimental paradigm is used to model relapse to drug use and to assess the potential of this compound to prevent it.
Objective: To investigate the effect of this compound on cocaine-induced drug-seeking behavior.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution
-
Cocaine hydrochloride solution
-
Operant conditioning chambers equipped with levers, a cue light, and an infusion pump
-
Catheters for intravenous self-administration (if applicable for the training phase)
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Training Phase: Rats are trained to self-administer cocaine by pressing a lever, which results in an intravenous infusion of cocaine and the presentation of a cue light. This phase continues until a stable pattern of responding is established.
-
Extinction Phase: The cocaine solution is replaced with saline, and lever pressing no longer results in drug infusion or cue presentation. This continues until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test:
-
Administer this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, s.c.) or vehicle.[2]
-
After a specific pretreatment time (e.g., 15 minutes), administer a priming injection of cocaine (e.g., 20 mg/kg, i.p.).[2]
-
Place the rat back into the operant chamber and record the number of lever presses. Reinstatement of lever pressing is considered a measure of drug-seeking behavior.
-
Signaling Pathway of this compound
This compound exerts its effects by selectively binding to and activating the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a signaling cascade that ultimately leads to the observed physiological and behavioral effects.
References
- 1. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of U-69,593, a kappa-opioid receptor agonist, on carrageenin-induced peripheral oedema and Fos expression in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa-opioid receptor agonist this compound prevents cocaine-induced phosphorylation of DARPP-32 at Thr(34) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
U-69593: A Technical Guide for Researchers
An In-depth Examination of the Selective κ-Opioid Receptor Agonist
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with U-69593, a potent and selective kappa-opioid receptor (KOR) agonist. This document is intended for researchers, scientists, and drug development professionals working with this compound.
Core Compound Information
This compound is a synthetic organic compound widely utilized in pharmacological research to investigate the role of the kappa-opioid system. Its systematic IUPAC name is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide.
Molecular Structure:
The molecular structure of this compound is characterized by a benzeneacetamide moiety linked to a complex spirocyclic system containing a pyrrolidine group.
-
SMILES: CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4[1]
-
InChI Key: PGZRDDYTKFZSFR-ONTIZHBOSA-N[1]
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96744-75-1 | PubChem[1] |
| Molecular Formula | C₂₂H₃₂N₂O₂ | PubChem[1] |
| Molecular Weight | 356.5 g/mol | PubChem[1] |
| Solubility | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL); 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) | MedChemExpress[2] |
| pKa (Computed) | 8.8 (most basic) | PubChem |
| LogP (Computed) | 3.5 | PubChem |
Note: pKa and LogP values are computationally predicted and may not reflect experimentally determined values.
Table 2: Pharmacological Profile of this compound at Opioid Receptors
| Receptor | Assay Type | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| κ (kappa) | Competition Binding | CHO-hKOR | [³H]this compound | Kᵢ | ~10-18 | BenchChem[3] |
| κ (kappa) | Competition Binding | Guinea pig brain | [³H]this compound | Kᵢ | ~3 | European Journal of Pharmacology, 1985[4] |
| κ (kappa) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ (high affinity) | 10-18 | PubMed[5] |
| μ (mu) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ | 3300 | PubMed[5] |
| δ (delta) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ | 8500 | PubMed[5] |
| κ (kappa) | [³⁵S]GTPγS Binding | CHO-hKOR | - | EC₅₀ | 3-8 | Frontiers in Pharmacology, 2022[6] |
| κ (kappa) | BRET (G protein) | CHO-hKOR | - | pEC₅₀ | 8.52 | BenchChem[3] |
| κ (kappa) | BRET (β-Arrestin 2) | CHO-hKOR | - | pEC₅₀ | 6.72 | BenchChem[3] |
Signaling Pathway of this compound at the Kappa-Opioid Receptor
This compound exerts its effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels. Furthermore, KOR activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.[3]
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor (hKOR).[3]
-
Radioligand: [³H]this compound.[3]
-
Non-specific Binding Control: Unlabeled this compound at a high concentration (e.g., 10 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Test Compound: Serial dilutions of this compound or other competing ligands.[3]
-
96-well Plates.[3]
-
Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[3]
-
Scintillation Cocktail.[3]
-
Microplate Scintillation Counter.[3]
Procedure:
-
Membrane Preparation: Homogenize cells expressing hKOR in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Incubation: Incubate the plate for 60 minutes at 25°C.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[3]
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.[3]
-
[³⁵S]GTPγS. [3]
-
GDP: Guanosine diphosphate.[3]
-
Unlabeled GTPγS: For determining non-specific binding.[3]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
Test Compound: Serial dilutions of this compound.[3]
-
96-well Plates.[3]
-
Glass Fiber Filters.[3]
-
Scintillation Cocktail.[3]
-
Microplate Scintillation Counter.[3]
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[3]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[3]
-
Incubation: Incubate the plate at room temperature for 2 hours.[3]
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.[3]
-
Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.[3]
References
- 1. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
Endogenous Ligands of the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of a wide array of physiological and pathological processes.[1] Encoded by the OPRK1 gene, the KOR is implicated in pain perception, mood, reward, and neuroendocrine function.[1][2] Its endogenous ligands, primarily the dynorphin family of peptides, play a crucial role in the body's response to stress and are implicated in conditions such as addiction, depression, and anxiety.[3][4] This technical guide provides an in-depth overview of the endogenous ligands of the KOR, their quantitative pharmacological properties, the experimental protocols used for their characterization, and the key signaling pathways they modulate.
Endogenous Ligands: The Dynorphin Peptide Family
The primary endogenous ligands for the KOR are a group of opioid peptides derived from the precursor protein prodynorphin.[2][4] Post-translational processing of prodynorphin yields several active peptides, each with varying affinities and efficacies at the KOR. The major endogenous KOR agonists include:
-
Dynorphin A (Dyn A): Considered the primary endogenous ligand for the KOR.[5]
-
Dynorphin B (Dyn B) [6]
-
α-Neo-endorphin [7]
-
β-Neo-endorphin [7]
-
Big Dynorphin: A larger peptide containing the sequences of both Dynorphin A and Dynorphin B.[8]
While these peptides exhibit a preferential affinity for the KOR, they can also interact with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit typically with lower affinity.[5]
Quantitative Data: Binding Affinities and Functional Potencies
The interaction of endogenous ligands with the KOR is quantified through various in vitro assays, primarily determining their binding affinity (Ki) and functional potency (EC50). The following tables summarize the available quantitative data for the major dynorphin peptides at the human kappa-opioid receptor. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.
| Ligand | KOR Binding Affinity (Ki, nM) | Assay Type | Cell Line/Tissue | Radioligand | Reference(s) |
| Dynorphin A | Nanomolar range | Competitive Binding | hKOR-transfected mammalian cells | [3H]-diprenorphine | [9] |
| Dynorphin A (1-17) | ~0.1 | [35S]GTPγS binding | KOR-transfected CHO cells | - | [10] |
| Dynorphin A (1-13) | - | - | - | - | [11] |
| Dynorphin B | Lower than Dyn A and Big Dyn | Competitive Binding | hKOR-transfected cells | - | [8] |
| α-Neo-endorphin | 0.20 and 3.75 (biphasic) | Saturation Binding | Rat brain membranes | [3H2-Tyr1]α-neo-endorphin | [12] |
| Big Dynorphin | Similar to Dyn A | Competitive Binding | hKOR-transfected cells | - | [8] |
| Ligand | KOR Functional Potency (EC50, nM) | Assay Type | Cell Line/Tissue | Measured Response | Reference(s) |
| Dynorphin A | Nanomolar range | Potassium Current | Xenopus oocytes | K+ current induction | [9] |
| Dynorphin A | pEC50: 8.21 | BRET (G protein) | CHO-hKOR | G protein interaction | [13][14] |
| Dynorphin A | pEC50: 7.74 | BRET (β-Arrestin 2) | CHO-hKOR | β-Arrestin 2 recruitment | [13][14] |
| Dynorphin A (1-17) | - | cAMP Inhibition | HEK-fKOP cells | cAMP inhibition | [15] |
| Dynorphin A (1-7) | High affinity (0.1 nM Ki) | Competitive Binding | - | - | [15] |
| Big Dynorphin | Greater than other dynorphins | G protein activation | hKOR-transfected cells | G protein activation | [8] |
Signaling Pathways
Activation of the KOR by its endogenous ligands initiates a cascade of intracellular signaling events primarily through two distinct pathways: G protein-dependent signaling and β-arrestin-dependent signaling.[1]
G Protein-Dependent Signaling
The KOR is canonically coupled to inhibitory G proteins of the Gi/Go family.[1] Upon ligand binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[17] This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the stimulation of MAPK cascades, including ERK1/2, p38, and JNK.[16]
β-Arrestin-Dependent Signaling
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[18] This interaction not only leads to receptor desensitization and internalization but also initiates a distinct wave of G protein-independent signaling. The β-arrestin scaffold can recruit and activate various signaling molecules, including components of the MAPK pathway.[18] Evidence suggests that the G protein and β-arrestin pathways can mediate different physiological effects, with G protein signaling being associated with analgesia and β-arrestin signaling potentially contributing to adverse effects like dysphoria.[1]
Experimental Protocols
The characterization of endogenous ligands for the KOR relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR).
-
Radioligand: A high-affinity, selective KOR radioligand, such as [³H]U-69,593.[19]
-
Test Compounds: Unlabeled endogenous ligands (e.g., dynorphin peptides).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Cell membranes (e.g., 20 µg of protein).
-
Varying concentrations of the unlabeled test compound.
-
[³H]U-69,593 at a concentration near its dissociation constant (Kd) (e.g., 0.4 nM).[13]
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).[13]
-
-
Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[20]
Materials:
-
Cell Membranes: Membranes from cells expressing the hKOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
-
Test Compound: Serial dilutions of the endogenous agonist.
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[21]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[21]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[21]
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.[21]
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP, typically after stimulation with forskolin, an activator of adenylyl cyclase.
Materials:
-
Cell Line: A cell line stably expressing the hKOR (e.g., CHO-hKOR or HEK-hKOR).
-
Forskolin.
-
Test Compound: Serial dilutions of the endogenous agonist.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Reagents.
-
Plate Reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the hKOR-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in a suitable assay buffer. Incubate for a specified period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. Incubate for another defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist that causes 50% of its maximal inhibition.
-
Conclusion
The dynorphin/KOR system represents a complex and multifaceted signaling network with profound implications for human health and disease. A thorough understanding of the endogenous ligands, their quantitative pharmacology, and the signaling pathways they engage is paramount for the rational design and development of novel therapeutics targeting this system. The experimental protocols detailed in this guide provide a foundation for the continued exploration of KOR biology and the identification of next-generation KOR-targeted drugs with improved efficacy and safety profiles.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin--still an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The choice of opiate receptor subtype by neo-endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Big dynorphin as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that dynorphin-(1-13) acts as an agonist on opioid kappa-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha-Neo-endorphin: receptor binding properties of the tritiated ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sfera.unife.it [sfera.unife.it]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Kappa-Opioid Receptors in Reward Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of reward and motivational circuits in the brain. Unlike the mu-opioid receptor system, which is associated with reward and euphoria, activation of KORs typically produces dysphoria, anhedonia, and aversive states.[1][2] This has positioned the KOR system as a key "anti-reward" system, playing a significant role in the negative affective states associated with stress, drug withdrawal, and depression.[3][4] This technical guide provides a comprehensive overview of the role of KORs in reward pathways, detailing the underlying signaling mechanisms, summarizing quantitative data from key preclinical studies, and outlining common experimental protocols. The information presented is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to the Dynorphin/Kappa-Opioid Receptor System
The KOR is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[4] Its primary endogenous ligands are the dynorphin peptides (dynorphin A, dynorphin B, and α-neoendorphin).[5] The KOR system is widely distributed throughout the brain, with significant expression in key areas of the reward circuitry, including the nucleus accumbens (NAc), ventral tegmental area (VTA), amygdala, and hippocampus.[6][7]
Activation of KORs by dynorphins initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. This system is a key component of the brain's response to stress and is implicated in the pathophysiology of various neuropsychiatric disorders, including addiction and depression.[1][5][8]
KOR Signaling Pathways
KORs are canonically coupled to the Gi/o family of G proteins.[4] Ligand binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate downstream effectors.
G Protein-Dependent Signaling
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and decreased neuronal excitability, and the inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[5][9][10]
G Protein-Independent (β-Arrestin-Mediated) Signaling
More recent research has highlighted the importance of G protein-independent signaling pathways, primarily mediated by β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestin is recruited to the receptor.[11][12] This not only leads to receptor desensitization and internalization but also initiates a distinct wave of signaling.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A key β-arrestin-mediated pathway involves the activation of the p38 MAPK cascade.[11][12] This pathway has been strongly implicated in the aversive and dysphoric effects of KOR activation.[11][13][14] Studies have shown that stress-induced activation of KORs leads to a p38 MAPK-dependent dysphoria.[11][12]
Role of KOR in Modulating the Dopaminergic Reward System
The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is central to reward processing. The dynorphin/KOR system acts as a powerful negative regulator of this pathway.
-
Inhibition of Dopamine Release: KORs are located on the terminals of dopaminergic neurons in the NAc and caudate putamen.[9] Their activation presynaptically inhibits the release of dopamine.[3][9] This is a primary mechanism by which KOR activation leads to anhedonia and reduces the rewarding effects of drugs of abuse.[3]
-
Modulation of VTA Neuron Activity: KORs are also expressed on neurons within the VTA.[5][15] Activation of these receptors can inhibit the firing of dopamine neurons, further contributing to the suppression of the reward system.[5][16] Interestingly, KOR agonists have been shown to inhibit VTA dopamine neurons that project to the medial prefrontal cortex more so than those projecting to the NAc.[9]
Quantitative Data on KOR Function in Reward Pathways
The effects of KOR manipulation on reward-related behaviors have been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Effects of KOR Agonists on Reward-Related Behaviors
| Compound | Species | Behavioral Assay | Dose Range | Key Finding | Reference |
| U-50,488H | Rat | Intracranial Self-Stimulation (ICSS) | 1-5.6 mg/kg | Dose-dependent depression of ICSS (increased reward thresholds) | [17] |
| U-50,488H | Mouse | Conditioned Place Aversion (CPA) | 2.5-10 mg/kg | Significant place aversion | [13] |
| Salvinorin A | Rat | Intracranial Self-Stimulation (ICSS) | 0.25-1.0 mg/kg | Potentiated cocaine-induced increases in brain stimulation reward when given 1h prior | [18] |
| U-69,593 | Rat | Intracranial Self-Stimulation (ICSS) | 0.01-0.1 mg/kg | Dose-dependent depression of ICSS | [19] |
Table 2: Effects of KOR Antagonists on Reward and Aversion
| Compound | Species | Behavioral Assay | Dose | Key Finding | Reference |
| nor-Binaltorphimine (nor-BNI) | Mouse | Stress-Induced Reinstatement of Cocaine Seeking | 10 mg/kg | Blocked stress-induced reinstatement | [1] |
| nor-Binaltorphimine (nor-BNI) | Rat | Cocaine vs. Food Choice | 3.2-10 mg/kg | Did not systematically alter cocaine choice | [20] |
| JDTic | Rat | Forced Swim Test | 10 mg/kg | Reduced immobility (antidepressant-like effect) | [21] |
| nor-Binaltorphimine (nor-BNI) | Mouse | U-50,488H-induced CPA | 10 mg/kg | Blocked the development of place aversion | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of KORs and reward.
Intracranial Self-Stimulation (ICSS)
Objective: To measure the rewarding effects of electrical brain stimulation and how they are modulated by pharmacological agents.
Methodology:
-
Surgery: Animals (typically rats or mice) are surgically implanted with a stimulating electrode targeting the medial forebrain bundle.[19]
-
Training: Animals are placed in an operant chamber with a lever or wheel. Responses on the manipulandum result in the delivery of a brief train of electrical pulses to the electrode.[19] Animals learn to self-administer the stimulation.
-
Testing: A rate-frequency curve is generated by varying the frequency of the electrical stimulation. The threshold for reward is defined as the frequency that supports a half-maximal response rate.
-
Drug Administration: KOR agonists or antagonists are administered, and changes in the reward threshold are measured. An increase in the threshold indicates a decrease in the rewarding value of the stimulation (anhedonia), while a decrease in the threshold suggests an enhancement of reward.[17]
Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.
Methodology:
-
Apparatus: A multi-compartment chamber is used, with each compartment having distinct visual and tactile cues.[22]
-
Pre-Test (Habituation): The animal is allowed to freely explore all compartments to determine any baseline preference.[23][24]
-
Conditioning: This phase typically occurs over several days. On "drug" days, the animal is administered the test compound (e.g., a KOR agonist) and confined to one of the compartments. On "vehicle" days, the animal receives a saline injection and is confined to a different compartment.[23][24][25]
-
Test: The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[22]
-
Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward). A significant decrease in time spent in the drug-paired compartment signifies a conditioned place aversion (dysphoria).[22][23]
Implications for Drug Development
The pronounced role of the KOR system in mediating negative affective states makes it a compelling target for the treatment of depression, anxiety, and substance use disorders.
-
KOR Antagonists: By blocking the dysphoric effects of the endogenous dynorphin system, KOR antagonists have shown promise as novel antidepressants and anxiolytics.[26] They may also be effective in reducing stress-induced relapse in addiction.[1][26]
-
Biased Agonists: A significant challenge with KOR-targeted drugs is separating the desired therapeutic effects (e.g., analgesia) from the undesirable aversive effects. The development of "biased agonists" that preferentially activate G protein signaling over the β-arrestin/p38 MAPK pathway is a promising strategy to develop non-addictive analgesics without dysphoric side effects.[27]
Conclusion
The kappa-opioid receptor system is a fundamental component of the brain's reward and stress circuitry. Its activation, primarily through the endogenous ligand dynorphin, serves to negatively modulate dopamine-mediated reward and produces aversive, dysphoric states. This "anti-reward" function is mediated by a combination of G protein-dependent inhibition of neuronal activity and neurotransmitter release, and β-arrestin-dependent signaling pathways that drive aversion. A thorough understanding of these mechanisms, supported by quantitative behavioral data and robust experimental protocols, is essential for the continued development of novel therapeutics targeting the KOR for the treatment of mood and substance use disorders.
References
- 1. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 7. Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 11. Stress-induced p38 mitogen-activated protein kinase activation mediates kappa-opioid-dependent dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]
- 13. jneurosci.org [jneurosci.org]
- 14. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Constitutive activation of kappa opioid receptors at ventral tegmental area inhibitory synapses following acute stress | eLife [elifesciences.org]
- 17. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relative Timing Between Kappa Opioid Receptor Activation and Cocaine Determines the Impact on Reward and Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of the kappa opioid receptor antagonist nor-binaltorphimine (nor-BNI) on cocaine vs. food choice and extended-access cocaine intake in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 25. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 26. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [³H]U-69593 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay using [³H]U-69593 to determine the binding affinity of test compounds for the human kappa opioid receptor (KOR). This compound is a potent and selective agonist for the KOR, making it a standard reference compound in pharmacological studies.[1] This assay is a fundamental tool for quantifying ligand-receptor interactions and is crucial in the discovery and development of new therapeutics targeting the kappa opioid system.
Introduction to the Kappa Opioid Receptor and this compound
The kappa opioid receptor is a G protein-coupled receptor (GPCR) that plays a significant role in modulating pain, mood, and addiction.[1][2] Its endogenous ligands are dynorphins.[1] this compound is a synthetic compound that acts as a potent and selective agonist at the κ₁-opioid receptor subtype.[3] In preclinical studies, it has demonstrated effects such as antinociception, anti-inflammation, and diuresis.[3] Due to its high selectivity, [³H]this compound is a widely used radioligand for characterizing the binding of novel compounds to the KOR.[4]
Principle of the Assay
This competitive binding assay measures the ability of a test compound to displace the radiolabeled ligand, [³H]this compound, from the kappa opioid receptor. The assay is performed using cell membranes prepared from cell lines stably expressing the human kappa opioid receptor (hKOR), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[1] The amount of radioligand bound to the receptor is quantified using a scintillation counter, and the data is used to determine the inhibitory constant (Kᵢ) of the test compound. A lower Kᵢ value indicates a higher binding affinity.[5]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other relevant KOR ligands. These values are typically determined using competitive radioligand binding assays and functional assays like [³⁵S]GTPγS binding.
| Compound | Radioligand | Cell Line | Assay Type | Kᵢ (nM) | pEC₅₀ | Reference |
| This compound | [³H]this compound | CHO-hKOR | Competition Binding | ~10-18 | - | [6] |
| This compound | - | CHO-hKOR | BRET (G protein) | - | 8.52 | [1][7] |
| This compound | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 6.72 | [1][7] |
| Dynorphin A | - | CHO-hKOR | BRET (G protein) | - | 8.21 | [1][7] |
| Dynorphin A | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 7.74 | [1][7] |
| U-50,488 | - | - | Competition Binding | 0.2 | - | [2] |
| Salvinorin A | - | - | Competition Binding | 2.66 | - | [2] |
| Naltrexone | - | - | Competition Binding | 0.3 | - | [2] |
| Naloxone | - | - | Competition Binding | 4.91 | - | [2] |
Note: Kᵢ and pEC₅₀ values can vary depending on the specific experimental conditions and cell system used.
Experimental Protocols
This section details the methodologies for preparing materials and conducting the [³H]this compound radioligand binding assay.
Materials and Reagents
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human kappa opioid receptor (hKOR).
-
Radioligand: [³H]this compound.
-
Non-specific Binding Control: Unlabeled this compound or another high-affinity KOR ligand (e.g., 10 µM U-69,593).[1][2]
-
Test Compound: Serial dilutions of the compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C).[3]
-
Scintillation Cocktail.
-
Cell Harvester.
-
Scintillation Counter.
Membrane Preparation
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
Assay Protocol
-
Assay Setup: In a 96-well microplate, prepare the following conditions in triplicate with a final volume of 1 mL[9]:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]this compound (final concentration ~0.4-1.0 nM), and 100 µL of the membrane suspension (typically 20 µg of protein).[1][5]
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled this compound, 50 µL of [³H]this compound, and 100 µL of the membrane suspension.[1]
-
Test Compound Competition: Add 50 µL of varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]this compound, and 100 µL of the membrane suspension.[3]
-
-
Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.[1][2]
-
Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. This step separates the bound from the free radioligand.[1][3]
-
Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3][8]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[3]
Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound (IC₅₀ value) using non-linear regression analysis.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation[2]:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. U-69,593 - Wikipedia [en.wikipedia.org]
- 4. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
Application Notes and Protocols for U-69593 in Conditioned Place Preference Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-69593 is a potent and highly selective agonist for the kappa-opioid receptor (KOR). The activation of KORs is centrally involved in the modulation of mood, reward, and motivation. In preclinical research, the conditioned place preference (CPP) paradigm is a widely utilized behavioral assay to evaluate the rewarding or aversive properties of pharmacological agents. While mu-opioid receptor agonists typically induce a conditioned place preference, KOR agonists, including this compound, are more commonly associated with conditioned place aversion (CPA), reflecting their potential to induce dysphoric or aversive states.[1][2][3] These aversive properties are thought to be mediated through the β-arrestin-2-dependent signaling pathway following KOR activation. This document provides detailed application notes and protocols for utilizing this compound in a conditioned place preference/aversion paradigm in mice.
Data Presentation
The following table summarizes quantitative data on this compound and the related KOR agonist U-50,488 in conditioned place preference/aversion studies. It is important to note that much of the specific dosage data for this compound in this paradigm comes from studies in rats, which can be used to inform dose selection in mice. The data for U-50,488 in mice provides a valuable reference for expected effects and dose ranges for a KOR agonist.
| Compound | Species | Sex | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| This compound | Rat | Male | 0.32 | Subcutaneous (s.c.) | Conditioned Place Aversion (CPA) |
| This compound | Rat | Male | 0.04 - 0.32 | Not Specified | Attenuation of cocaine-induced Conditioned Place Preference (CPP) |
| U-50,488 | Mouse | Male | 10 | Intraperitoneal (i.p.) | Conditioned Place Aversion (CPA) |
| U-50,488 | Mouse | Female | 2.5 | Intraperitoneal (i.p.) | Conditioned Place Aversion (CPA) |
| U-50,488 | Mouse | Female | 10 | Intraperitoneal (i.p.) | Conditioned Place Preference (CPP) |
Experimental Protocols
This protocol describes a standard unbiased, counterbalanced design for a conditioned place preference/aversion experiment in mice.
Materials
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 25% propylene glycol in saline)
-
Conditioned Place Preference Apparatus (a two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable partition)
-
Animal scale
-
Syringes and needles for injection
-
Timers
-
Video recording and analysis software (optional, but recommended for accurate tracking)
Procedure
Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test) - Day 1
-
Handle the mice for several days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each mouse in the central compartment of the CPP apparatus with the partition removed, allowing free access to both chambers for 15-30 minutes.
-
Record the time spent in each chamber to establish baseline preference. A mouse is considered to be in a chamber when its four paws are within that chamber.
-
Mice showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning - Days 2-5
This phase consists of four conditioning sessions, one in the morning and one in the afternoon of each day. The design is counterbalanced to avoid any time-of-day effects being confounded with the drug effect.
-
Day 2 (Morning):
-
Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., starting with a dose in the range of 0.1 - 1.0 mg/kg, based on rat studies and U-50,488 mouse data).
-
Immediately confine the mouse to one of the conditioning chambers for 30 minutes. The drug-paired chamber should be counterbalanced across subjects (i.e., for half the mice, the drug is paired with the initially preferred side, and for the other half, with the non-preferred side).
-
-
Day 2 (Afternoon):
-
Administer a vehicle injection.
-
Confine the mouse to the opposite chamber (the one not paired with the drug) for 30 minutes.
-
-
Day 3: Repeat the procedure from Day 2.
-
Day 4 (Morning):
-
Administer a vehicle injection.
-
Confine the mouse to the vehicle-paired chamber for 30 minutes.
-
-
Day 4 (Afternoon):
-
Administer a this compound injection.
-
Confine the mouse to the drug-paired chamber for 30 minutes.
-
-
Day 5: Repeat the procedure from Day 4.
Phase 3: Post-Conditioning (Preference Test) - Day 6
-
On the test day, no injections are given.
-
Place the mouse in the central compartment of the CPP apparatus with the partition removed, allowing free access to both chambers for 15-30 minutes.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
-
A significant decrease in time spent in the drug-paired chamber compared to baseline indicates a conditioned place aversion.
Data Analysis
The primary dependent variable is the time spent in the drug-paired chamber. A preference score can be calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Statistical analysis is typically performed using a paired t-test (comparing pre- and post-conditioning times for each group) or an analysis of variance (ANOVA) to compare different dosage groups.
Mandatory Visualizations
Caption: Experimental workflow for a conditioned place preference/aversion study.
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of U-69593
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of U-69593, a potent and selective κ₁-opioid receptor agonist, for in vivo injections. The information compiled is intended to ensure proper handling, solubilization, and administration for reproducible experimental outcomes in animal models.
This compound is a valuable research tool for investigating the role of the kappa-opioid system in various physiological and pathological processes, including analgesia, addiction, and mood disorders.[1][2][3] Proper preparation is critical for its bioavailability and efficacy in vivo.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂N₂O₂ | [4][5] |
| Molecular Weight | 356.5 g/mol | [4][5] |
| CAS Number | 96744-75-1 | [4] |
| Appearance | White to off-white solid | |
| Purity | >99% | [4] |
| Solubility | Soluble in DMSO and ethanol | [4] |
In Vivo Preparation and Administration Protocols
The choice of vehicle for in vivo administration of this compound is critical to ensure its solubility and stability. Below are two established protocols for preparing this compound for injection.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add DMSO to the tube to dissolve the this compound. The final concentration of DMSO in the vehicle should be 10%.
-
Addition of PEG300: Add PEG300 to the solution. The final concentration of PEG300 in the vehicle should be 40%. Vortex thoroughly after addition.
-
Addition of Tween-80: Add Tween-80 to the solution. The final concentration of Tween-80 in the vehicle should be 5%. Vortex thoroughly.
-
Final Dilution with Saline: Add sterile saline to reach the final desired volume. The final concentration of saline in the vehicle will be 45%.
-
Final Mixing: Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Administration: The solution is now ready for in vivo administration (e.g., intraperitoneal or subcutaneous injection). A clear solution with a solubility of ≥ 2.5 mg/mL can be achieved with this method.[6]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be an alternative for compounds with poor water solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution (20% in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add DMSO to the tube to dissolve the this compound. The final concentration of DMSO in the vehicle should be 10%.
-
Addition of SBE-β-CD Solution: Add the 20% SBE-β-CD in saline solution to the dissolved this compound. The final volume of this component will constitute 90% of the total vehicle volume.
-
Final Mixing: Vortex the solution thoroughly until it is clear.
-
Administration: The resulting clear solution, with a solubility of ≥ 2.5 mg/mL, is ready for in vivo injection.[6]
In Vivo Dosing Information
The appropriate dose of this compound will vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes doses reported in the literature for rats and mice.
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 0.5 - 15 mg/kg | Analgesia | [7] |
| Rat | Subcutaneous (s.c.) | 0.16 - 0.32 mg/kg | Attenuation of cocaine-induced behaviors | [6][8] |
| Mouse | Microinjection | 1, 10, 25 nmol/µL | Anxiolytic effects and memory enhancement | [6] |
Signaling Pathway of this compound
This compound exerts its effects by selectively activating the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[9] The canonical signaling pathway involves the coupling of the activated KOR to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Additionally, KOR activation can trigger signaling through β-arrestin pathways.[3]
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for In Vivo Injection
The following diagram illustrates a typical workflow for preparing and administering this compound for an in vivo experiment.
Caption: Experimental workflow for this compound in vivo injection.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 4. This compound, kappa1-opioid receptor agonist (CAS 96744-75-1) | Abcam [abcam.com]
- 5. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-69593 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of U-69593, a selective kappa-opioid receptor (KOR) agonist, for use in behavioral research. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to assist in the design and execution of experiments investigating the behavioral effects of this compound.
Introduction to this compound
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Its selectivity makes it a valuable tool for elucidating the role of the KOR system in various physiological and psychological processes, including pain, addiction, and mood.[2][3] In behavioral pharmacology, this compound is frequently used to study the effects of KOR activation on drug reward, aversion, and stress-related behaviors.[4][5][6][7][8][9][10]
Data Presentation: this compound Dosages in Behavioral Studies
The effective dose of this compound can vary depending on the animal model, the specific behavioral paradigm, and the intended effect. The following table summarizes typical dosage ranges and administration routes reported in the literature for various behavioral assays.
| Behavioral Assay | Species | Administration Route | Effective Dose Range (mg/kg) | Vehicle | Reference |
| Cocaine-Induced Locomotor Sensitization | Rat | Subcutaneous (s.c.) | 0.16 - 0.64 | Saline | [4][5][7] |
| Cocaine Self-Administration | Rat | Subcutaneous (s.c.) | 0.32 | Not Specified | [6][10][11] |
| Amphetamine-Evoked Behaviors | Rat | Subcutaneous (s.c.) | 0.32 | Not Specified | [12] |
| Intracranial Self-Stimulation (ICSS) | Rat | Not Specified | 0.063 - 0.5 | Acid Vehicle | [8] |
| Analgesia (Hot-Plate Test) | Rat | Intraperitoneal (i.p.) | 0.5 - 15 | Not Specified | [2] |
| Conditioned Place Aversion | Mouse | Not Specified | Not Specified | Not Specified | [3] |
| Maternal Behavior | Rat | Subcutaneous (s.c.) | 0.15 | Not Specified | [13] |
Experimental Protocols
Conditioned Place Preference (CPP) / Aversion (CPA)
Conditioned place preference or aversion is a classical conditioning paradigm used to assess the rewarding or aversive properties of a drug.[14][15]
Protocol:
-
Apparatus: A standard three-chamber CPP apparatus is used, with two conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.
-
Habituation (Day 1): Animals are allowed to freely explore all three chambers for a predetermined period (e.g., 15-30 minutes) to establish baseline preference.[16]
-
Conditioning Phase (Days 2-9):
-
This phase typically lasts for 6-8 days and involves alternating injections of this compound and vehicle.
-
On this compound conditioning days, animals receive an injection of the drug and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across subjects.
-
-
Test Day (Day 10):
-
Animals receive a vehicle injection and are allowed to freely explore all three chambers, similar to the habituation phase.
-
The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates conditioned place preference, while a significant decrease indicates conditioned place aversion.[14]
-
Intravenous Self-Administration
This operant conditioning paradigm is used to assess the reinforcing properties of a drug.
Protocol:
-
Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter.
-
Apparatus: A standard operant conditioning chamber equipped with two levers (or nose-poke holes) and a drug infusion pump.
-
Acquisition Phase:
-
Animals are placed in the operant chamber for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in the intravenous infusion of a drug solution (e.g., cocaine), often paired with a cue light or tone.
-
Pressing the "inactive" lever has no programmed consequence.
-
Acquisition is typically achieved when animals show stable and preferential responding on the active lever.
-
-
This compound Treatment Phase:
-
Once responding is stable, animals are pre-treated with this compound or vehicle via a systemic route (e.g., s.c. or i.p.) before the self-administration session.[6][10]
-
The effect of this compound on the number of self-administered infusions is measured. A decrease in infusions suggests that this compound attenuates the reinforcing effects of the primary drug.[10]
-
Analgesia Assay (Hot-Plate Test)
The hot-plate test is a common method for assessing the analgesic effects of drugs.
Protocol:
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C).[2]
-
Baseline Measurement: The animal is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are administered this compound or vehicle.[2]
-
Post-Treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: An increase in the response latency after this compound administration indicates an analgesic effect.[2]
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 4. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the kappa-opioid receptor agonist, U69593, on reinstatement of extinguished amphetamine self-administration behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing U-69593 in GTPγS Functional Assays for Kappa-Opioid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-69593 is a highly selective and potent agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in pain modulation, mood regulation, and addiction.[1] Its selectivity makes it an invaluable tool for studying KOR function and for screening novel compounds targeting this receptor. The [³⁵S]GTPγS binding assay is a widely used functional method to quantify the activation of G proteins upon agonist binding to GPCRs.[2] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, providing a direct assessment of G protein activation, which is one of the earliest events in the signal transduction cascade.[2][3]
These application notes provide a comprehensive overview and detailed protocols for using this compound in [³⁵S]GTPγS functional assays to characterize the activation of the kappa-opioid receptor.
Principle of the [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional technique that directly measures the activation of G proteins coupled to a receptor of interest.[2] In the inactive state, the G protein is a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Agonist binding to the GPCR induces a conformational change, leading to the dissociation of GDP and the subsequent binding of GTP to the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling.
The [³⁵S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because the γ-thiophosphate bond cannot be hydrolyzed by the intrinsic GTPase activity of the Gα subunit, the G protein is locked in an active state, and the [³⁵S]GTPγS remains bound.[2] The accumulation of [³⁵S]GTPγS-bound Gα subunits is then quantified, typically by scintillation counting, and serves as a direct measure of receptor-mediated G protein activation.[2] This assay allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[3]
Signaling Pathway
The binding of a KOR agonist like this compound initiates a signaling cascade. The activated KOR facilitates the exchange of GDP for GTP on the associated Gαi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Figure 1. KOR Signaling Pathway Activation by this compound.
Quantitative Data Summary
The following table summarizes the functional potency and efficacy of this compound and other relevant ligands at the kappa-opioid receptor as determined by GTPγS and other functional assays.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS | CHO-hKOR | pEC₅₀ | 8.52 | [4] |
| This compound | β-Arrestin 2 Recruitment (BRET) | CHO-hKOR | pEC₅₀ | 6.72 | [4] |
| Dynorphin A | [³⁵S]GTPγS | CHO-hKOR | pEC₅₀ | 8.21 | [4] |
| Dynorphin A | β-Arrestin 2 Recruitment (BRET) | CHO-hKOR | pEC₅₀ | 7.74 | [4] |
| Noribogaine | [³⁵S]GTPγS | - | Eₘₐₓ (vs this compound) | 72% | [5] |
| Collybolide | [³⁵S]GTPγS | - | Potency | Potent Partial Agonist | [5] |
Note: pEC₅₀, EC₅₀, and Eₘₐₓ values can vary depending on the specific experimental conditions, cell system, and assay format used.
Experimental Protocols
Membrane Preparation from hKOR-expressing Cells
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor (hKOR) to confluency.
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
Materials:
-
hKOR-expressing cell membranes
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
This compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add the following components in a final volume of 200 µL:
-
50 µL of Assay Buffer
-
50 µL of GDP solution (final concentration 10 µM)
-
25 µL of varying concentrations of this compound or other test compounds. For basal binding, add buffer instead of the test compound. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.[4]
-
25 µL of hKOR cell membranes (e.g., 2.5 µg of protein).[4]
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[4]
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS solution to each well to a final concentration of approximately 0.1 nM to start the reaction.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Specific Binding: Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Dose-Response Curve: Plot the specific binding (often expressed as a percentage of the maximal response to a standard full agonist) against the logarithm of the test compound concentration.
-
Parameter Determination: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) values.
Experimental Workflow
The following diagram illustrates the key steps in the [³⁵S]GTPγS binding assay.
Figure 2. Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Conclusion
The [³⁵S]GTPγS binding assay, in conjunction with the selective KOR agonist this compound, provides a robust and reliable method for characterizing the functional activity of the kappa-opioid receptor. This assay is instrumental in the screening and pharmacological profiling of novel KOR ligands, contributing significantly to the development of new therapeutics for a range of neurological and psychiatric disorders. Careful optimization of assay conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
Application Notes and Protocols for Locomotor Activity Testing with U-69593 in Rats
These application notes provide detailed protocols for investigating the effects of the selective kappa-opioid receptor (KOR) agonist, U-69593, on locomotor activity in rats. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating nociception, mood, and reward pathways.[1] In the context of locomotor activity, KOR agonists like this compound are known to have complex effects, often attenuating the stimulant effects of drugs like cocaine and amphetamine.[2][3] Understanding the impact of this compound on locomotion is crucial for preclinical studies investigating its therapeutic potential for substance use disorders and other neurological conditions.[4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on locomotor activity in rats as reported in the literature.
Table 1: Effect of this compound on Cocaine-Induced Locomotor Activity in Female Rats
| Treatment Group | Day 1 (Horizontal Activity) | Day 5 (Horizontal Activity) | Day 13 (Horizontal Activity) |
| Vehicle + Cocaine (15 mg/kg) | Baseline Hyperlocomotion | Sensitized Hyperlocomotion | Persistent Hyperlocomotion |
| This compound (0.16 mg/kg) + Cocaine | Increased locomotor response in OVX rats | - | - |
| This compound (0.32 mg/kg) + Cocaine | Decreased cocaine-induced locomotor activity in OVX and OVX-EB rats | Decreased cocaine-induced locomotor activity in OVX-EB rats | Decreased cocaine-induced hyperlocomotion in OVX and OVX-EB rats |
| This compound (0.64 mg/kg) + Cocaine | Part of a U-shaped dose-response | - | Part of a U-shaped dose-response |
OVX: Ovariectomized rats; OVX-EB: Ovariectomized rats with estradiol replacement. Data compiled from a study investigating the role of the kappa opioid system in cocaine-induced behavioral sensitization.[6][7]
Table 2: General Effects of this compound on Locomotor Activity
| This compound Dose | Context | Observed Effect on Locomotion |
| 0.16 mg/kg s.c. | Acute and chronic administration with cocaine (20 mg/kg i.p.) | Attenuated motor stimulant effect of cocaine.[2] |
| 0.32 mg/kg | Pretreatment before cocaine challenge | Decreased basal locomotor activity.[6] |
| 0.04 - 0.32 mg/kg | In male rats with cocaine | Decreases cocaine-induced place preference and behavioral sensitization.[6] |
| 10 mg/kg | In Forced Swim Test | Decreased locomotor activity.[8] |
| Not specified | In monoamine-depleted rats | Increased locomotion.[9] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cocaine-Induced Behavioral Sensitization
This protocol is adapted from studies investigating the modulatory role of this compound on the development and expression of behavioral sensitization to cocaine in female rats.[6][7]
1. Animal Model:
-
Adult female Sprague-Dawley rats.
-
Ovariectomized (OVX) to control for hormonal fluctuations. A subset of animals may receive estradiol replacement (OVX-EB) to investigate hormonal influences.[6][7]
2. Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle such as 25% propylene glycol. Doses of 0.16 mg/kg, 0.32 mg/kg, and 0.64 mg/kg are typically used.[6] Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Cocaine: Dissolve in saline. A typical dose to induce hyperlocomotion is 15 mg/kg, administered i.p.[6]
3. Experimental Procedure:
-
Habituation: Acclimate rats to the locomotor activity chambers for 30 minutes prior to any injections on testing days.[6]
-
Injection Sequence:
-
Administer vehicle or this compound.
-
Wait 15 minutes. This allows for sufficient time for the kappa opioid receptor to be occupied by the agonist.[6]
-
Administer saline or cocaine.
-
-
Locomotor Activity Recording: Record locomotor activity (e.g., horizontal and rearing activity) for at least 60 minutes post-cocaine injection.[6]
-
Testing Schedule:
-
Day 1 (Acute Effects): Measure the initial response to cocaine with or without this compound pretreatment.
-
Days 1-5 (Development of Sensitization): Administer daily injections to observe the development of behavioral sensitization.
-
Day 13 (Expression of Sensitization): After a 7-day drug-free period, challenge all groups with cocaine to measure the expression of sensitization.[6][7]
-
Protocol 2: Investigating the General Effects of this compound on Spontaneous Locomotor Activity
This protocol can be used to determine the baseline effects of this compound on locomotion.
1. Animal Model:
-
Adult male or female rats (e.g., Sprague-Dawley).
2. Drug Preparation and Administration:
-
This compound: Prepare as described in Protocol 1. A range of doses should be tested to establish a dose-response curve.
3. Experimental Procedure:
-
Habituation: Acclimate rats to the locomotor activity chambers for 30-60 minutes.
-
Injection: Administer vehicle or this compound.
-
Locomotor Activity Recording: Record locomotor activity for a defined period (e.g., 60-120 minutes) immediately following the injection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the kappa-opioid receptor and a typical experimental workflow for locomotor activity testing.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased locomotor response to amphetamine induced by the repeated administration of the selective kappa-opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kappa-opioid receptor agonists increase locomotor activity in the monoamine-depleted rat model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-69593 Microinjection: Investigating Brain Region-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebral microinjection of U-69593, a selective kappa-opioid receptor (KOR) agonist, to investigate its brain region-specific effects. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR). The activation of KORs in discrete brain regions is known to modulate a variety of neurophysiological and behavioral processes, including pain perception, reward, aversion, and locomotor activity. Microinjection techniques allow for the targeted delivery of this compound to specific brain nuclei, enabling researchers to dissect the precise role of KOR activation in distinct neural circuits.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound, administered both systemically and via microinjection, on behavioral and neurochemical outcomes.
Table 1: Effects of Systemic this compound Administration on Locomotor Activity in Rodents
| Species | This compound Dose (mg/kg) | Administration Route | Behavioral Test | Observed Effect |
| Rat (Ovariectomized) | 0.16 | s.c. | Cocaine-induced locomotor activity | Increased locomotor response on day 5 |
| Rat (Ovariectomized) | 0.32 | s.c. | Cocaine-induced locomotor activity | Decreased locomotor response on days 1 and 13 |
| Rat (Ovariectomized with Estradiol) | 0.32 | s.c. | Cocaine-induced locomotor activity | Decreased locomotor response on all days tested |
| Rat (Ovariectomized with Estradiol) | 0.64 | s.c. | Cocaine-induced locomotor activity | Decreased locomotor response on day 5 |
Table 2: Effects of Intra-Amygdala this compound Microinjection on Behavior in Rats
| This compound Concentration | Behavioral Test | Observed Effect |
| 100 µM | Conditioned Place Preference | Significant avoidance of the drug-paired chamber, indicating aversion.[1] |
| 100 µM | Open Field Test | Decreased duration and frequency of entries into the center, indicating anxiety-like behavior.[1] |
| 100 µM | Noxious Stimulation | Increased ultrasonic vocalizations, suggesting a pro-nociceptive or hyperalgesic effect.[1] |
Table 3: Effects of Intra-Ventral Tegmental Area (VTA) this compound Application on Neuronal Activity
| This compound Concentration | Neuron Type | Electrophysiological Effect |
| 1 µM | Principal Neurons | Inhibition of 16 out of 26 spontaneously active neurons.[2] |
| 1 µM | Principal Neurons (non-spontaneously active) | Hyperpolarization in 8 out of 21 neurons.[2] |
| 1 µM | Secondary Neurons | No significant inhibition observed.[2] |
| 1 µM | Tertiary Neurons | Inhibition of a subset of neurons.[2] |
Table 4: Effects of Repeated Systemic this compound Administration on Dopamine (DA) Levels in the Nucleus Accumbens (NAc) of Rats
| This compound Dose (mg/kg) | Duration of Treatment | Effect on Basal DA Levels | Effect on K+-Stimulated DA Release |
| 0.16-0.32 | 4 days | No significant effect.[3] | Significantly augmented DA release.[3] |
Experimental Protocols
Stereotaxic Surgery for Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for the microinjection of this compound into a target brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Surgical drill
-
Guide cannula and dummy cannula of appropriate length
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in the stereotaxic apparatus, ensuring the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda, and use a stereotaxic atlas to determine the coordinates for the target brain region.
-
Drill a small hole in the skull at the calculated coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least one week before any microinjection experiments.
Table 5: Stereotaxic Coordinates for Target Brain Regions (in mm from Bregma)
| Brain Region | Species | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) |
| Nucleus Accumbens Shell | Rat | +1.7 | ±0.8 | -7.4 |
| Ventral Tegmental Area | Rat | -5.3 | ±1.0 | -8.1 |
| Central Amygdala | Rat | -2.5 | ±4.2 | -8.0 |
| Medial Prefrontal Cortex | Mouse | +1.8 | 0.0 | -2.5 |
This compound Microinjection Procedure
This protocol outlines the steps for the microinjection of this compound into the brain of a conscious and freely moving animal.
Materials:
-
This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)
-
Microinjection pump
-
Internal cannula connected to the pump via tubing
-
Behavioral testing apparatus
Procedure:
-
Handle the animal gently to minimize stress.
-
Remove the dummy cannula from the implanted guide cannula.
-
Insert the internal cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.
-
Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.5 µl/min) to a total volume of 0.2-1.0 µl per side.
-
Leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion of the drug and to prevent backflow upon removal.
-
Gently remove the internal cannula and replace the dummy cannula.
-
Place the animal in the behavioral testing apparatus to observe the effects of the microinjection.
Visualizations
Signaling Pathways
This compound exerts its effects by binding to and activating kappa-opioid receptors (KORs), which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves both G-protein dependent and independent (β-arrestin mediated) pathways.
Caption: this compound activates KOR, leading to G-protein and β-arrestin signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the brain region-specific effects of this compound.
Caption: Workflow for this compound microinjection studies.
References
- 1. Repeated administration of the selective kappa-opioid receptor agonist this compound increases stimulated dopamine extracellular levels in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Conditioned Place Aversion Induced by U-69593
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing conditioned place aversion (CPA) using the selective kappa-opioid receptor (KOR) agonist, U-69593. This protocol is a valuable tool for studying the aversive motivational effects of KOR activation, which is implicated in mood disorders, stress, and addiction.
Introduction
Conditioned place aversion is a widely used behavioral paradigm to assess the aversive properties of a drug. The principle of this test is based on classical conditioning, where an animal learns to associate a specific environment with the negative internal state induced by a pharmacological agent. This compound is a potent and selective agonist for the κ₁-opioid receptor.[1] Activation of KORs is known to produce aversive, dysphoric-like states, making this compound a useful tool to investigate the neural circuits and signaling pathways underlying these negative affective states.[2]
Key Experimental Parameters
The successful implementation of a this compound-induced CPA protocol is dependent on several key experimental parameters. The following tables summarize quantitative data from various studies, providing a reference for experimental design.
Table 1: Dose-Response of this compound and other KOR Agonists in Conditioned Place Aversion
| Agonist | Species/Strain | Dose (mg/kg) | Route of Administration | Outcome |
| This compound | Rat (Sprague-Dawley) | 0.32 | s.c. | Significant CPA.[3] |
| This compound | Rat | 0.16 | s.c. | Attenuation of cocaine-induced motor stimulant effect.[4] |
| This compound | Rat | 0.32 | s.c. | Decrease in amphetamine-evoked behaviors.[5] |
| This compound | Rat (Female) | 0.16, 0.32, 0.64 | s.c. | 0.32 mg/kg was most effective in reducing cocaine-induced locomotor activity.[6][7] |
| U50,488 | Mouse (California) | 2.5 (females), 10 (males) | i.p. | Significant CPA, demonstrating sex-specific dose sensitivity.[8][9] |
Note: s.c. = subcutaneous; i.p. = intraperitoneal.
Table 2: Experimental Protocol Parameters for this compound Conditioned Place Aversion
| Parameter | Description |
| Apparatus | A two- or three-compartment chamber with distinct visual and tactile cues in each compartment. An unbiased apparatus design is recommended, where the animal shows no initial preference for either compartment. |
| Animal Model | Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6J, California mice). Age and sex should be consistent within an experiment. |
| Habituation (Day 1) | Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15-30 minutes) to reduce novelty-induced stress. |
| Pre-Conditioning Test (Day 1) | Record the time spent in each compartment to establish baseline preference. |
| Conditioning Phase (Days 2-7) | Typically consists of 3-4 cycles of alternating drug and vehicle pairings. On drug conditioning days, administer this compound and confine the animal to one compartment for a set duration (e.g., 30-45 minutes). On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment. The order of drug and vehicle administration should be counterbalanced across animals. |
| Post-Conditioning Test (Day 8) | In a drug-free state, allow the animal to freely explore all compartments and record the time spent in each. A significant decrease in time spent in the drug-paired compartment compared to the pre-conditioning test indicates a conditioned place aversion. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific research question and animal model.
Materials:
-
Conditioned Place Aversion (CPA) apparatus
-
This compound
-
Vehicle (e.g., sterile saline, 25% propylene glycol)[6]
-
Animal subjects (rats or mice)
-
Syringes and needles for administration
-
Timers and video recording equipment (optional, but recommended for accurate data collection)
Procedure:
-
Habituation and Pre-Conditioning Test (Day 1):
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
On Day 1, place each animal in the central compartment of the CPA apparatus and allow free exploration of all compartments for 15 minutes.
-
Record the time spent in each of the conditioning compartments to determine any innate preference. Animals showing a strong initial preference for one compartment (>80% of the time) may be excluded.
-
-
Conditioning Phase (Days 2-7):
-
This phase typically lasts for 6 days, consisting of three 2-day conditioning cycles.
-
Drug Conditioning Day: Administer this compound at the desired dose (e.g., 0.32 mg/kg, s.c. for rats).[3] Immediately after injection, confine the animal to one of the conditioning compartments for 30-45 minutes. The compartment paired with the drug should be counterbalanced across subjects.
-
Vehicle Conditioning Day: Administer an equivalent volume of the vehicle. Immediately after injection, confine the animal to the compartment not paired with the drug for the same duration as the drug conditioning session.
-
Alternate between drug and vehicle conditioning days for the duration of this phase.
-
-
Post-Conditioning Test (Day 8):
-
On the test day, place the animal in the central compartment of the apparatus in a drug-free state and allow it to freely explore all compartments for 15 minutes.
-
Record the time spent in each of the conditioning compartments.
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning test and the pre-conditioning test.
-
A negative value indicates a conditioned place aversion.
-
Statistical analysis (e.g., paired t-test or two-way ANOVA) should be used to determine the significance of the results.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
The aversive effects of this compound are primarily mediated through the G-protein and β-arrestin-2 dependent signaling pathways.
Caption: this compound activates KOR, leading to G-protein and β-arrestin signaling.
Conditioned Place Aversion Experimental Workflow
The following diagram illustrates the logical flow of the CPA protocol.
Caption: Workflow of the conditioned place aversion experiment.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for Self-Administration Models with U-69593 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction between the selective kappa-opioid receptor (KOR) agonist, U-69593, and cocaine in rodent self-administration models. The following sections detail the underlying signaling pathways, experimental methodologies, and quantitative data derived from key behavioral paradigms, including behavioral sensitization, intravenous self-administration (IVSA), and reinstatement of drug-seeking behavior.
Scientific Background
Cocaine, a potent psychostimulant, primarily exerts its reinforcing effects by blocking the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[1][2][3][4] The endogenous opioid system, particularly the kappa-opioid system, has been shown to modulate the effects of cocaine. This compound is a highly selective agonist for the KOR.[5] Activation of KORs has been demonstrated to attenuate the acute and chronic effects of cocaine, including its reinforcing properties and the development of behavioral sensitization.[6][7][8][9] This has led to the investigation of KOR agonists as potential therapeutic agents for cocaine addiction.
Signaling Pathways
Cocaine's Mechanism of Action
Cocaine binds to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2][3][4] This results in an accumulation of dopamine in the synapse, leading to enhanced postsynaptic dopamine receptor signaling, which is associated with the rewarding and reinforcing effects of the drug.[3]
This compound Signaling Pathway
This compound acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[5][10] Activation of KORs is generally associated with a reduction in neuronal excitability and neurotransmitter release. This is thought to counteract the dopamine-enhancing effects of cocaine, potentially through modulation of dopamine release in key brain regions involved in reward and addiction.[7]
Experimental Protocols
Behavioral Sensitization Model
This model is used to assess how repeated, intermittent administration of a drug leads to a progressively enhanced behavioral response. This compound has been shown to attenuate the development of cocaine-induced behavioral sensitization.[6][7]
Protocol:
-
Animals: Adult female Sprague-Dawley rats are suitable for this protocol.[6]
-
Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes for at least two consecutive days before the experiment begins.
-
Drug Administration Schedule (13-day protocol):
-
Days 1-5 (Induction Phase):
-
Days 6-12 (Withdrawal Phase): No injections are given.
-
Day 13 (Expression Phase):
-
Administer a challenge dose of cocaine (15 mg/kg, i.p.) to all groups.[6]
-
Immediately place the animal in the locomotor activity chamber and record activity.
-
-
-
Data Analysis: Analyze locomotor activity data (e.g., distance traveled, stereotypy counts) using appropriate statistical methods, such as ANOVA, to compare between-group differences.
Intravenous Self-Administration (IVSA) Model
The IVSA model is the gold standard for assessing the reinforcing properties of a drug. In this paradigm, animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.
Protocol:
-
Surgical Preparation:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[11]
-
Acquisition of Self-Administration:
-
Place animals in the operant chambers for daily 2-hour sessions.
-
Responses on the "active" lever result in an infusion of cocaine (e.g., 0.015-1.0 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light).[13]
-
Responses on the "inactive" lever have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in intake over three consecutive days).
-
-
Testing the Effects of this compound:
-
Once stable self-administration is established, administer this compound (e.g., 0.32 mg/kg, s.c.) or vehicle prior to the self-administration session.[8][13]
-
The dose-effect curve for cocaine self-administration in the presence of this compound can be determined by varying the cocaine dose per infusion.[13]
-
-
Data Analysis: The primary dependent variable is the number of infusions earned. Other measures include responses on the inactive lever and patterns of intake.
Reinstatement Model of Drug Seeking
This model is used to study relapse to drug use. After an animal has learned to self-administer a drug, the behavior is extinguished by replacing the drug with saline. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or exposure to stress.
Protocol:
-
Acquisition and Maintenance: Train animals to self-administer cocaine as described in the IVSA protocol (Section 3.2).
-
Extinction:
-
Following stable self-administration, begin extinction training.
-
During extinction sessions, responses on the active lever result in a saline infusion instead of cocaine.
-
Continue extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three maintenance days).
-
-
Reinstatement Testing:
-
Administer this compound (e.g., 0.32 mg/kg, s.c.) or vehicle.[13][14]
-
15 minutes later, administer a priming injection of cocaine (e.g., 10-20 mg/kg, i.p.) or saline.[14][15]
-
Place the animal back in the operant chamber for a 2-hour session and record lever presses. No drug is delivered during the reinstatement test.
-
-
Data Analysis: The primary measure is the number of responses on the active lever during the reinstatement test.
Quantitative Data Summary
| Experimental Model | Drug & Dose | Species | Key Findings | Citation |
| Behavioral Sensitization | This compound (0.16, 0.32, 0.64 mg/kg) + Cocaine (15 mg/kg) | Rat | This compound (0.32 mg/kg) decreased cocaine-induced locomotor activity and the development of behavioral sensitization. | [6] |
| Behavioral Sensitization | This compound (0.16 mg/kg) + Cocaine (20 mg/kg) | Rat | This compound attenuated both the motor stimulant effect and stereotypy produced by cocaine. | [7] |
| Cocaine Self-Administration | This compound (0.32 mg/kg) + Cocaine (various doses) | Rat | This compound decreased responding for low doses of cocaine. | [13] |
| Cocaine Self-Administration | This compound (0.32 mg/kg) + Cocaine (20.0 mg/kg pretreatment) | Rat | This compound pretreatment did not attenuate the development of sensitization to cocaine's reinforcing effects but did decrease the maintenance of self-administration when paired with a stimulus. | [8][16] |
| Reinstatement of Cocaine Seeking | This compound (0.32 mg/kg) + Cocaine (0.0-20.0 mg/kg) | Rat | This compound attenuated cocaine-primed reinstatement of drug-seeking behavior. | [13][14] |
| Intracranial Self-Stimulation (ICSS) | This compound (0.063-0.5 mg/kg) + Cocaine (1.25-10 mg/kg) | Rat | This compound blocked cocaine-induced decreases in ICSS thresholds, suggesting it reduces the rewarding effects of cocaine. | [9][17] |
Conclusion
The selective kappa-opioid receptor agonist this compound has demonstrated significant effects in modulating cocaine-related behaviors in preclinical models. It has been shown to reduce the development of behavioral sensitization, decrease the reinforcing efficacy of low doses of cocaine, and attenuate cocaine-primed reinstatement of drug-seeking. These findings suggest that the KOR system is a promising target for the development of pharmacotherapies for cocaine use disorder. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of KOR agonists.
References
- 1. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 2. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method [frontiersin.org]
- 13. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reinstatement of extinguished drug-taking behavior in rats: effect of the kappa-opioid receptor agonist, U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Circuitry Mediating Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in U-69593 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing U-69593 in radioligand binding assays. The information is tailored to scientists and professionals in drug development engaged in kappa-opioid receptor (KOR) research.
Troubleshooting Guide
This section addresses common issues encountered during this compound binding assays, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my total binding signal (total counts) unexpectedly low?
A low total binding signal suggests a problem with one of the core components of the assay. Several factors could be contributing to this issue.
| Potential Cause | Recommended Solution |
| Inactive Radioligand | Verify the age and storage conditions of your [³H]this compound. Radioligands can degrade over time, leading to reduced specific activity. Consider purchasing a fresh batch if the current stock is old or has been improperly stored. |
| Low Receptor Density | The cell membranes or tissue homogenates may have a low expression of the kappa-opioid receptor. Ensure your membrane preparation protocol is optimized to yield a high concentration of receptors. Consider using a cell line known to have high KOR expression.[1] |
| Incorrect Assay Buffer Composition | The pH, ionic strength, and presence of specific ions can significantly impact ligand binding. The assay buffer should typically be 50 mM Tris-HCl, pH 7.4.[2] Verify the pH at the incubation temperature. |
| Suboptimal Incubation Conditions | The incubation time may be insufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time. A typical incubation is 60 minutes at 25°C.[2] |
| Pipetting Errors or Reagent Omission | Carefully review your protocol to ensure all reagents are added in the correct volumes and order. Use calibrated pipettes to minimize errors. |
Question 2: My total binding is adequate, but the specific binding is very low. What does this indicate?
This scenario typically points to high non-specific binding (NSB), which can mask the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.
| Potential Cause | Recommended Solution |
| High Radioligand Concentration | Using a [³H]this compound concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites. A common starting point is a concentration at or near the Kd value (e.g., 0.4 nM).[2] |
| Inappropriate Blocking Agent for NSB | The unlabeled ligand used to define NSB might not be optimal. Use a high concentration (at least 100-fold excess over the radioligand) of a known selective KOR ligand, such as unlabeled this compound (e.g., 10 µM), to determine non-specific binding.[2] |
| Insufficient Washing | Inadequate washing of the filters after incubation can leave behind unbound radioligand, contributing to high background. Increase the volume and/or number of wash steps with ice-cold wash buffer. |
| Radioligand Sticking to Filters | Hydrophobic radioligands can bind to the filter material. Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help to reduce this non-specific binding. |
Question 3: I am observing inconsistent results between experiments. How can I improve reproducibility?
Poor reproducibility can stem from a variety of factors, from reagent quality to procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Variability in Membrane Preparations | Ensure a consistent and standardized protocol for preparing your cell membranes or tissue homogenates. Aliquot and store membrane preparations at -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent Assay Conditions | Precisely control incubation times, temperatures, and buffer compositions for every experiment. |
| Radioligand Degradation | Aliquot your radioligand upon receipt and store it as recommended by the manufacturer to minimize degradation from repeated handling and temperature changes. |
| Pipetting Technique | Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant variability. Ensure proper technique and use calibrated pipettes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[3] Its high affinity and selectivity make it an excellent tool for radiolabeling ([³H]this compound) to characterize the KOR, determine receptor density (Bmax), and assess the binding affinity (Ki) of other compounds in competitive binding assays.
Q2: What is the typical Kd for [³H]this compound binding?
The reported dissociation constant (Kd) for [³H]this compound binding to the kappa-opioid receptor can vary depending on the tissue or cell line used and the specific experimental conditions. However, it is generally in the low nanomolar range. For example, a Kd of approximately 3 nM has been reported for binding to guinea pig, mouse, and rat brain membranes.[3][4] In other studies, the Kd has been estimated to be around 1.514 nM in COS-7 cells expressing the receptor and 6.4 nM in rat heart homogenates.[5][6]
Q3: What are the key components of a this compound binding assay buffer?
A standard binding buffer for this compound assays typically consists of 50 mM Tris-HCl with a pH of 7.4.[2] Depending on the specific protocol, other components such as MgCl₂ may be included.
Q4: How is non-specific binding determined in a this compound assay?
Non-specific binding is typically determined by measuring the binding of [³H]this compound in the presence of a high concentration of an unlabeled, selective KOR ligand. A commonly used compound for this purpose is unlabeled this compound at a concentration of 10 µM.[2]
Q5: What cell lines are commonly used for this compound binding assays?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor are frequently used for these assays.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound binding assays.
Table 1: Binding Affinity and Receptor Density of [³H]this compound
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Heart Homogenate | 6.4 ± 1.0 | 97 ± 8 | [6] |
| Human Cerebral Cortex | 3.8 ± 0.2 | 6.3 ± 0.2 | [7] |
| COS-7 cells (transiently expressing nKOR) | ~1.5 | Not Reported | [5] |
| Guinea Pig, Mouse, and Rat Brain Membranes | ~3 | Not Reported | [3][4] |
Table 2: In Vitro Binding and Functional Potency of KOR Ligands
| Compound | Radioligand | Cell Line | Assay Type | Ki (nM) | pEC₅₀ | Reference |
| U-69,593 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~10-18 | - | [2] |
| U-69,593 | - | CHO-hKOR | BRET (G protein) | - | 8.52 | [8] |
| U-69,593 | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 6.72 | [8] |
| Dynorphin A | - | CHO-hKOR | BRET (G protein) | - | 8.21 | [8] |
| Dynorphin A | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 7.74 | [8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing hKOR
-
Cell Lysis: Homogenize cells expressing the human kappa-opioid receptor (hKOR) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge again at high speed.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [³H]this compound Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 1 mL:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Varying concentrations of [³H]U-69,593 (e.g., 0.1 to 20 nM).
-
For non-specific binding (NSB) wells, add 10 µM unlabeled U-69,593.
-
Initiate the binding reaction by adding cell membranes (e.g., 20 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Determine the Kd and Bmax by non-linear regression analysis of the specific binding data.
Protocol 3: [³H]this compound Competitive Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of [³H]U-69,593 (at or near its Kd, e.g., 0.4 nM).[2]
-
Varying concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled U-69,593.[2]
-
Initiate the binding reaction by adding cell membranes (e.g., 20 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.[2]
-
Filtration and Washing: Terminate the reaction and wash the filters as described in the saturation binding assay protocol.
-
Scintillation Counting: Measure the radioactivity as described above.
-
Data Analysis: Calculate the percent specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]U-69,593 and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a [³H]this compound radioligand binding assay.
Caption: Simplified signaling pathway of the kappa-opioid receptor activated by this compound.
Caption: A logical troubleshooting workflow for low signal in this compound binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Further characterization of [3H]U69593 binding sites in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand binding profiles of U-69, 593-sensitive and-insensitive sites in human cerebral cortex membranes: evidence of kappa opioid receptors heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
Technical Support Center: U-69593 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of U-69593 for in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Improper solvent system. - Low temperature. | - Use a recommended solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] - Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1] |
| Lack of expected biological effect (e.g., analgesia) | - Suboptimal dose. - Incorrect route of administration. - Insufficient time for the drug to take effect. | - Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm. Doses ranging from 0.16 mg/kg to 0.64 mg/kg have been used in rats.[2][3][4] - Ensure the route of administration (e.g., subcutaneous, intraperitoneal) is appropriate for your study. - Allow sufficient time between administration and behavioral testing. For instance, a 15-minute window is often sufficient for kappa opioid receptor occupation.[2] |
| Observation of adverse effects (e.g., sedation, anhedonia) | - The dose of this compound is too high. - this compound is a non-biased KOR agonist, and these side effects can be inherent to its mechanism.[5] | - Reduce the dose. Anxiolytic effects have been observed at low doses.[6] - Consider the therapeutic window. For example, in mice, doses as low as 1 mg/kg have been shown to raise intracranial self-stimulation (ICSS) thresholds, indicating anhedonia.[7] - If possible, explore G-protein biased KOR agonists which may have a wider therapeutic window with fewer side effects.[7] |
| Variability in experimental results | - Inconsistent drug preparation. - Differences in animal handling or experimental conditions. - Sex differences in response. | - Prepare fresh solutions of this compound for each experiment to ensure consistency. - Standardize all experimental procedures, including animal handling, housing conditions, and timing of injections and behavioral testing. - Be aware that responses to this compound can be influenced by factors such as hormonal status (e.g., estradiol levels in female rats).[4] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the κ1-opioid receptor (KOR).[6] Opioid receptors, including the kappa receptor, are G-protein coupled receptors. Activation of the KOR by an agonist like this compound can lead to G-protein-mediated signaling, which is associated with analgesic effects, and β-arrestin-mediated signaling, which has been linked to adverse effects like dysphoria.[7]
2. What are the common in vivo applications of this compound?
This compound is frequently used in preclinical research to investigate the role of the kappa-opioid system in various physiological and pathological processes. Common applications include studies on:
-
Analgesia (pain relief)[8]
-
The effects of drug addiction, particularly in attenuating the behavioral effects of cocaine.[3][9][10]
-
Anxiety and depression-like behaviors.[6]
-
Diuresis[6]
3. What is a typical effective dose range for this compound in rodents?
The effective dose of this compound can vary depending on the animal species, strain, and the specific behavioral or physiological endpoint being measured. However, common dose ranges reported in the literature for rats are between 0.16 mg/kg and 0.64 mg/kg administered subcutaneously or intraperitoneally.[2][3][4][11] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
4. How should I dissolve this compound for in vivo administration?
This compound can be prepared in various vehicles for in vivo use. One published protocol involves a vehicle of 25% propylene glycol.[2] Another common multi-component solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] A simpler alternative is 10% DMSO in a 20% SBE-β-CD in saline solution.[1]
5. What are the potential side effects of this compound in animals?
Like other kappa-opioid receptor agonists, this compound can produce adverse effects, including:
-
Sedation[5]
-
Anhedonia (a reduced ability to experience pleasure)[7]
-
Aversion and dysphoria[7]
-
Respiratory depression[6]
These side effects are often dose-dependent and represent a key consideration in optimizing the concentration for your studies.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound used in various in vivo studies.
Table 1: this compound Dose-Response in Rats
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.16 | Attenuated motor stimulant effect and stereotypy from acute cocaine injection. | [3] |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.32 | Decreased amphetamine-evoked increases in behavior and dopamine/glutamate levels in the ventral striatum. | [11] |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.32 | Decreased cocaine-induced locomotor activity in both ovariectomized (OVX) and OVX-estradiol-implanted female rats. | [4] |
| Sprague-Dawley Rats | Subcutaneous (s.c.) | 0.16, 0.32, 0.64 | Dose-dependently investigated for effects on cocaine-induced locomotor activity. 0.32 mg/kg was found to be effective. | [2] |
| Rats | Intraperitoneal (i.p.) | 0.5 - 15 | Prolonged reaction time on a hot-plate test, indicating analgesia. | [8] |
Table 2: this compound Effects on Cocaine Self-Administration and Reward in Rats
| Experimental Paradigm | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Cocaine Self-Administration | Subcutaneous (s.c.) | 0.32 | Decreased responding for low doses of cocaine. | [10] |
| Cocaine-Primed Reinstatement | Subcutaneous (s.c.) | 0.32 | Attenuated the reinstatement of extinguished cocaine-taking behavior. | [10] |
| Intracranial Self-Stimulation (ICSS) | Subcutaneous (s.c.) | 0.125, 0.25, 0.5 | Attenuated the threshold-reducing effects of cocaine, suggesting a reduction in the rewarding effects. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol is adapted from methodologies reported in the literature.
Materials:
-
This compound powder
-
Propylene glycol
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a vehicle solution of 25% propylene glycol in sterile 0.9% saline.
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 0.32 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 0.32 mg/ml).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is difficult, gently warm the solution and/or use a sonicator bath for short intervals until a clear solution is obtained.[1]
-
Allow the solution to return to room temperature before injection.
-
Administer the solution subcutaneously to the animal.
Protocol 2: General Procedure for a Dose-Response Study of this compound on Locomotor Activity
This protocol provides a framework for determining the effective dose of this compound for modulating locomotor activity.
Materials and Equipment:
-
Prepared this compound solutions at various concentrations (e.g., 0.16, 0.32, 0.64 mg/kg) and a vehicle control.
-
Experimental animals (e.g., rats).
-
Open-field activity chambers equipped with photobeam detectors or video tracking software.
-
Syringes and needles for administration.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment begins.
-
Place each animal in an individual activity chamber and allow for a 30-minute habituation period to the chamber.
-
Following habituation, administer the vehicle or a specific dose of this compound (e.g., 0.16, 0.32, or 0.64 mg/kg) via the chosen route (e.g., subcutaneous).
-
Immediately return the animal to the activity chamber and record locomotor activity for a defined period (e.g., 60-90 minutes).
-
If investigating interactions with another compound (e.g., cocaine), administer the second compound after a 15-minute pre-treatment with this compound and continue recording activity.[2]
-
Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) and compare the effects of different doses of this compound to the vehicle control group.
Visualizations
Caption: this compound activates the kappa-opioid receptor (KOR), initiating distinct signaling pathways.
Caption: Workflow for optimizing this compound concentration in in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. U-69,593 - Wikipedia [en.wikipedia.org]
- 7. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: U-69593 Vehicle Solution for Subcutaneous Injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and subcutaneous administration of U-69593. Below you will find frequently asked questions, troubleshooting guides, detailed protocols, and key data presented for ease of use in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and highly selective agonist for the κ₁-opioid receptor (KOR).[1][2] It is a chemical compound used in scientific research to study the effects of activating the kappa-opioid system. In animal studies, it has been shown to produce various effects, including pain relief (antinociception), anti-inflammation, anxiety reduction at low doses, and diuresis.[1][3]
Q2: What is the primary mechanism of action for this compound? A2: this compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins.[4][5] Activation of KORs leads to a variety of downstream cellular events, including the inhibition of adenylyl cyclase, reduction of calcium currents, activation of potassium channels, and modulation of mitogen-activated protein kinase (MAPK) pathways.[4][6][7] This signaling ultimately influences neurotransmitter release, including dopamine and glutamate in regions like the ventral striatum.[8]
Q3: How do I prepare a vehicle solution of this compound for subcutaneous injection? A3: this compound is poorly soluble in aqueous solutions alone. A common method involves using a co-solvent system. A widely cited vehicle formulation consists of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline.[9] Another option includes using SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[9] For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q4: What are the recommended storage conditions for this compound solutions? A4: Stock solutions of this compound, typically prepared in DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[9] For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use to ensure stability and prevent precipitation.[9]
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative information regarding the formulation and storage of this compound solutions.
Table 1: Recommended Vehicle Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (7.01 mM)[9] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (7.01 mM)[9] |
| 3 | 25% Propylene Glycol | 75% Saline | - | - | Used for 0.16-0.64 mg/kg doses[10] |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | 1 month[9] | Use newly opened, hygroscopic DMSO for best results.[9] |
| DMSO | -80°C | 6 months[9] | Ensure proper sealing to prevent moisture absorption. |
Visual Guides and Pathways
Signaling Pathway
This compound acts as an agonist at the Kappa-Opioid Receptor (KOR). The diagram below illustrates the two primary signaling cascades initiated upon receptor activation. The G-protein pathway is generally associated with therapeutic effects, while the β-arrestin pathway has been linked to adverse effects like dysphoria.[5][11]
Caption: Simplified KOR signaling via G-protein and β-arrestin pathways.
Experimental Workflow
The following workflow provides a visual guide for preparing and administering this compound for subcutaneous injection, including key quality control checks.
Caption: Workflow for preparation and administration of this compound solution.
Experimental Protocols
Protocol: Preparation of this compound Vehicle Solution (Based on Protocol 1)
This protocol details the preparation of a 1 mL working solution using a common co-solvent vehicle.[9] Adjust volumes as needed for your final desired concentration and total volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution. For example, to make a final solution of 2.5 mg/mL, you could prepare a 25 mg/mL stock in DMSO.
-
Ensure the powder is completely dissolved. If needed, use gentle warming or sonication to aid dissolution.[9]
-
-
Prepare Working Solution (Example for 1 mL total volume):
-
In a sterile tube, add 400 µL of PEG300 .
-
Add 100 µL of your this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing or pipetting.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile Saline to bring the total volume to 1 mL. Mix thoroughly. The saline should be added last to avoid precipitation of the compound.
-
-
Final Check:
-
Visually inspect the final solution. It should be clear and free of any precipitation.
-
It is recommended to use this working solution on the same day it is prepared.[9]
-
Troubleshooting Guide
Q: My this compound solution has precipitated after adding saline. What can I do? A: Precipitation upon adding the final aqueous component is a common issue.
-
Order of Solvents: Ensure you are adding the solvents in the correct order. The compound should be dissolved in the organic solvents (DMSO, PEG300) first before the final aqueous saline is added.
-
Sonication/Heat: Gentle heating and/or sonication can be used to help redissolve the compound.[9] However, be cautious with heat as it may degrade the compound.
-
Prepare Fresh: The best practice is to prepare the solution fresh immediately before use. If precipitation occurs, it is often best to discard the solution and prepare a new batch.
Q: What is the ideal pH for a subcutaneous injection vehicle? A: For subcutaneous injections, the pH of the dosing formulation should ideally be between 5 and 9 to minimize tissue irritation and pain.[12] The recommended working range is generally 4.5 to 8.0.[12] Avoid using strong acids or bases to adjust pH.[12]
Q: What is the maximum volume I can inject subcutaneously into a mouse or rat? A: The maximum injection volume depends on the species and the specific institutional guidelines (IACUC). As a general guideline, for mice, the volume is typically limited, while for rats, a larger volume is permissible. Always consult your institution's animal care and use committee protocols for specific volume limits.[13] If a larger dose is needed, consider splitting it into multiple injection sites.[12]
Q: I am observing irritation or necrosis at the injection site. What are the potential causes? A: Injection site reactions can be caused by several factors:
-
Vehicle pH: A pH outside the physiological range (~7.4) can cause irritation.[13]
-
Solvent Choice: Some organic solvents, particularly at high concentrations, can be irritating to tissues.[12][13] Ensure the concentration of solvents like DMSO is kept to a minimum required for solubility.
-
Repeated Injections: If repeated injections are necessary, rotate the injection site to allow tissues to recover.[12]
-
Sterility: Ensure your final preparation is sterile to prevent infection.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Preventing U-69593 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of U-69593 to prevent its degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Ensure you use a newly opened or anhydrous grade of DMSO, as absorbed water can affect compound stability and solubility. This compound is also soluble in Dimethylformamide (DMF).[1]
Q2: How should I store this compound stock solutions to prevent degradation?
A2: To maintain stability and prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q3: Can I prepare aqueous working solutions of this compound?
A3: Yes, but this compound has limited solubility in purely aqueous solutions. For in vivo or cell-based assays, co-solvent systems are necessary. It is highly recommended to prepare these working solutions freshly on the day of the experiment.[1] Common solvent systems include combinations of DMSO, PEG300, Tween-80, and saline, or using solubilizing agents like SBE-β-CD.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and highly selective agonist for the kappa-1 (κ1) opioid receptor.[2][3] Like other opioid agonists, it binds to a G-protein coupled receptor (GPCR). This binding event inhibits the enzyme adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to cellular hyperpolarization and a reduction in neurotransmitter release.[4]
Data Summary Tables
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Chemical Formula | C₂₂H₃₂N₂O₂ | [2] |
| Molar Mass | 356.51 g/mol | [2][5] |
| Primary Solvents | DMSO, DMF | [1] |
| Solubility in DMF | ≥ 10 mg/mL (28.05 mM) | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (7.01 mM) | [1] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Maximum Storage Period | Key Considerations | Source |
| -20°C | 1 Month | For short-term use. Aliquot to avoid freeze-thaw cycles. | [1] |
| -80°C | 6 Months | For long-term storage. Aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Pre-calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (Molar Mass = 356.51 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.51 g/mol * (1000 mg / 1 g) = 3.565 mg
-
-
Weighing: Carefully weigh out 3.57 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, gentle warming or brief sonication can be used to aid dissolution.[1] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials (e.g., 20 µL or 50 µL aliquots) to minimize the number of freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for up to 6 months.[1]
Protocol 2: Preparation of an In Vivo Working Solution (Co-Solvent Method)
Objective: To prepare a 1 mg/mL this compound working solution suitable for subcutaneous or intraperitoneal administration in animal models. This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
Methodology:
-
Fresh Preparation: This working solution should be prepared fresh on the day of use.[1]
-
Solvent Addition (Order is Critical): To prepare 1 mL of final working solution: a. Add 400 µL of PEG300 to a sterile conical tube. b. Add 100 µL of your 10 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous. d. Add 450 µL of sterile saline to the tube to reach the final volume of 1 mL.
-
Final Mixing: Vortex the solution one final time to ensure it is clear and completely mixed. If any precipitation or phase separation is observed, gentle heating or sonication may be applied.[1]
-
Use: Use the freshly prepared solution for your experiment promptly. Do not store this working solution for later use.
Visual Guides and Workflows
Mechanism of Action
Caption: Simplified signaling pathway of this compound as a kappa opioid receptor agonist.
Workflow for Preparing a Stable Stock Solution
Caption: Step-by-step workflow for the preparation and storage of this compound stock solutions.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has visible precipitate. What should I do?
A: Cloudiness or precipitation indicates that the compound is not fully dissolved or has crashed out of solution.
-
For Stock Solutions: Ensure you are using a high-quality, anhydrous solvent like DMSO. You can try gentle warming (do not boil) or sonication in a water bath to aid dissolution.[1] If the problem persists, the concentration may be too high for the solvent.
-
For Aqueous Working Solutions: This is common if the correct solvent order and ratios are not followed. The order of adding co-solvents is critical.[1] Always add the DMSO stock to the organic co-solvent (like PEG300) before introducing the aqueous saline. Also, ensure the final concentration of DMSO is low enough to be tolerated in your experimental system and to prevent precipitation. Prepare the solution fresh each time.
Q: I am seeing inconsistent or weaker-than-expected results in my assay. Could this be due to this compound degradation?
A: Yes, inconsistent results are a key indicator of compound degradation. Use the following decision tree to troubleshoot the potential cause.
Caption: Troubleshooting decision tree for experiments with suspected this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U-69,593 - Wikipedia [en.wikipedia.org]
- 3. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of U-69593 Solubility for In Vitro Research: A Technical Guide
Technical Support & Troubleshooting Center
For researchers and drug development professionals utilizing the selective κ-opioid receptor (KOR) agonist U-69593 in their in vitro experiments, its poor aqueous solubility can present a significant hurdle. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. It can also be dissolved in Dimethylformamide (DMF).[1]
Q2: How can I dissolve this compound if it precipitates out of solution?
A2: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Q3: What are the typical concentrations for a this compound stock solution?
A3: Stock solutions are typically prepared at concentrations of 1 mM, 5 mM, or 10 mM in DMSO.[1] It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to your experimental system.
Q4: How should I store the this compound stock solution?
A4: Store the stock solution at -20°C for long-term stability. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its activation of the KOR leads to the coupling of inhibitory G proteins (Gi/o), initiating a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture media | Poor aqueous solubility of this compound. | - Increase the percentage of co-solvents in the final solution (if the experimental system allows).- Prepare a more concentrated stock solution to decrease the volume added to the aqueous solution.- Perform serial dilutions in a buffer containing a small percentage of DMSO or other appropriate co-solvents.- Ensure the final concentration of this compound does not exceed its solubility limit in the final assay buffer. |
| Inconsistent experimental results | Degradation of this compound in solution or improper storage. | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.- Ensure the stock solution is stored properly at -20°C in a tightly sealed container. |
| Cloudiness or phase separation in the final working solution | Use of incompatible solvents or exceeding solubility limits. | - Refer to established solvent systems. A combination of DMSO, PEG300, and Tween-80 in saline has been shown to be effective for in vivo studies and can be adapted for in vitro work.[1] - Test the solubility of this compound in your specific assay buffer at the desired final concentration before proceeding with the experiment. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (7.01 mM) | [1] |
| DMF | 10 mg/mL (28.05 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.01 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.01 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the appropriate amount of this compound powder. For 1 mL of a 10 mM solution (Molar Mass = 356.51 g/mol ), you will need 3.565 mg.
-
Add the this compound powder to a microcentrifuge tube.
-
Add the desired volume of DMSO (e.g., 1 mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube or place it in a sonicator bath for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in your assay buffer or medium to achieve the desired final concentration.
-
It is critical to add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
Visualizing Experimental Processes and Signaling Pathways
To further aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
References
Technical Support Center: Interpreting Biphasic Dose-Response Curves with U-69593
Welcome to the technical support center for researchers utilizing the selective kappa-opioid receptor (KOR) agonist, U-69593. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret biphasic dose-response curves and other unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why am I observing one with this compound?
A1: A biphasic dose-response curve, also known as a non-monotonic dose-response curve, is characterized by a U-shape or an inverted U-shape, where the response to the drug changes direction as the dose increases.[1][2][3] For instance, you might observe a potent effect at a low to moderate concentration of this compound, which then diminishes at higher concentrations.
Several potential mechanisms could underlie a biphasic response to this compound:
-
Receptor Desensitization and Internalization: At high concentrations, this compound may induce rapid desensitization and internalization of the kappa-opioid receptor (KOR).[4] This process uncouples the receptor from its intracellular signaling machinery, leading to a reduced overall response despite the presence of a high agonist concentration.
-
Functional Selectivity (Biased Agonism): this compound is a biased agonist, meaning it preferentially activates one downstream signaling pathway over another.[5][6][7][8] Specifically, it is G-protein biased.[9][10] It's hypothesized that at different concentrations, this compound could engage different signaling pathways (e.g., G-protein vs. β-arrestin) to varying extents, potentially leading to opposing physiological effects that result in a biphasic curve.
-
Off-Target Effects: While this compound is highly selective for the KOR, at very high concentrations, it may begin to interact with other receptors or cellular targets, leading to confounding effects that produce a non-linear dose-response.[11][12]
-
Receptor Subtype Heterogeneity: this compound is a potent and selective κ1-opioid receptor agonist.[13] The presence of different KOR subtypes with varying affinities for this compound could also contribute to complex dose-response relationships.
Q2: My in-vitro functional assay (e.g., cAMP inhibition) with this compound is showing a weaker effect at higher doses. How can I troubleshoot this?
A2: This is a classic example of a biphasic or "bell-shaped" curve. Here's a troubleshooting workflow:
-
Confirm Compound Integrity: Ensure your this compound stock solution is not degraded and the concentration is accurate.
-
Optimize Agonist Incubation Time: For functional assays like cAMP inhibition, prolonged incubation with high concentrations of this compound might lead to receptor desensitization. Try reducing the incubation time to capture the initial G-protein-mediated response before significant desensitization occurs.
-
Assess Cell Health and Receptor Expression: Ensure your cells are healthy and not over-confluent. Passage number can also affect receptor expression levels. Low receptor density can lead to a smaller signal window, making it difficult to interpret results.[14]
-
Run a Time-Course Experiment: A time-course experiment at a high and a moderate concentration of this compound can help you understand the kinetics of the response and determine if desensitization is occurring.
-
Consider a Different Assay: If you suspect β-arrestin pathway involvement at higher concentrations, consider running a β-arrestin recruitment assay to investigate this possibility directly.
Q3: What is functional selectivity and how does it relate to this compound?
A3: Functional selectivity, or biased agonism, is the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of a subset of downstream signaling pathways.[5][7][8] The KOR, like many G-protein coupled receptors (GPCRs), can signal through both G-protein dependent and β-arrestin dependent pathways.[2][15][16] G-protein signaling is often associated with the therapeutic effects of KOR agonists, such as analgesia, while β-arrestin signaling has been linked to adverse effects like dysphoria.[17][18] this compound is a G-protein biased agonist, meaning it is more potent at activating the G-protein pathway compared to the β-arrestin pathway.[10]
Data Presentation
Table 1: In Vitro Functional Potency of this compound at the Human Kappa-Opioid Receptor
| Assay Type | Signaling Pathway | pEC₅₀ | Reference |
| BRET | G-protein | 8.52 | [10] |
| BRET | β-arrestin 2 | 6.72 | [10] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ indicates greater potency.
Mandatory Visualizations
Signaling Pathways of the Kappa-Opioid Receptor
Caption: KOR signaling pathways activated by this compound.
Experimental Workflow: Troubleshooting a Biphasic Response
Caption: Workflow for troubleshooting biphasic dose-responses.
Experimental Protocols
Radioligand Competitive Binding Assay for this compound
This assay determines the binding affinity (Ki) of a test compound for the KOR by measuring its ability to displace the radiolabeled KOR-selective ligand, [³H]U-69,593.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (hKOR).
-
[³H]U-69,593 (radioligand).
-
Unlabeled U-69,593 (for determining non-specific binding).
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize hKOR-expressing cells in cold lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 20 µg of protein).
-
Varying concentrations of the test compound.
-
[³H]U-69,593 at a concentration near its dissociation constant (Kd) (e.g., 0.4 nM).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
cAMP Inhibition Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a functional readout of KOR activation via the Gi/o pathway.
Materials:
-
HEK293 or CHO cells stably expressing hKOR.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, GloSensor™).
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed hKOR-expressing cells into 96- or 384-well plates and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
-
Stimulation: Add a solution containing Forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation) to all wells. The final concentration of Forskolin should be at its EC₈₀ to allow for a sufficient window to observe inhibition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ of this compound.
-
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated KOR, a key step in receptor desensitization and β-arrestin-mediated signaling.
Materials:
-
Cells engineered to co-express the hKOR and a β-arrestin 2 reporter system (e.g., PathHunter®, Tango™).
-
This compound.
-
Assay-specific detection reagents.
-
384-well plates.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.[17]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents as per the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).[17]
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ for β-arrestin 2 recruitment.
-
References
- 1. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U-69,593 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
Minimizing stress-induced variables in U-69593 behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress-induced variables in behavioral assays involving the selective kappa-opioid receptor (KOR) agonist, U-69593.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the κ₁-opioid receptor (KOR).[1] Its primary mechanism of action is to bind to and activate these receptors, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, typically resulting in reduced neuronal excitability.[2][3] KOR activation is known to inhibit the release of various neurotransmitters, including dopamine, in brain regions associated with reward and motivation.[4][5][6]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: this compound has been shown to produce a range of behavioral effects, which can be dose-dependent. These include:
-
Anti-inflammatory effects [1]
-
Anxiolysis at low doses [1]
-
Reduction in drug-seeking behaviors , particularly for cocaine.[4][9][10]
-
Diuresis [1]
Q3: How does stress impact the kappa-opioid system and this compound assays?
A3: Stress is a critical variable as it can activate the endogenous KOR system through the release of dynorphin, the endogenous ligand for KORs.[12][13][14] This stress-induced activation can potentiate the effects of this compound or produce behavioral outcomes that confound the interpretation of the drug's effects. For example, stress has been shown to potentiate cocaine reward behavior in a kappa-opioid-dependent manner.[12] Therefore, minimizing unintended stress is crucial for obtaining reliable and reproducible data.
Q4: What are common sources of stress for rodents in a laboratory setting?
A4: Common laboratory stressors for rodents include:
-
Improper handling: Picking up mice by the tail is a significant stressor.[15][16][17]
-
Novel environments: Exposure to new cages or testing apparatuses can induce anxiety.
-
Injection procedures: The process of administering substances can be stressful.
-
Social stressors: Changes in cage mates or exposure to dominant animals can induce stress.[14]
-
Loud noises and vibrations: Unexpected sounds can startle and stress the animals.
-
Changes in light/dark cycle: Disruption of the circadian rhythm is a known stressor.
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent animal handling | Implement a standardized, low-stress handling protocol for at least 3 days prior to the experiment. Use tunnel handling or cupping instead of tail-picking.[15][16][17][18][19] | Habituation to handling reduces stress and anxiety, leading to more consistent behavioral responses and decreased data variability.[16][19] |
| Variable drug administration stress | Ensure all personnel are proficient in the chosen administration route (e.g., s.c., i.p.) to minimize discomfort and stress. Acclimatize animals to the injection procedure with saline injections prior to the study. | Stress from injections can activate the endogenous kappa-opioid system, confounding the effects of this compound. |
| Environmental inconsistencies | Maintain a consistent environment (temperature, humidity, light cycle) and minimize noise and other disturbances in the animal facility and testing rooms. | Environmental stressors can alter an animal's physiological and behavioral state, increasing data variability. |
| Individual differences in stress response | Ensure animals are properly acclimated to the testing room and apparatus before the experiment begins. | Habituation to the testing environment reduces novelty-induced anxiety and stress. |
Issue 2: Observed behavioral effects are not consistent with the expected dose-response.
| Potential Cause | Troubleshooting Step | Rationale |
| U-shaped dose-response curve | Test a wider range of doses, including lower and higher concentrations than initially planned. | This compound can exhibit a U-shaped dose-response, particularly in locomotor activity studies.[9] Low doses may have anxiolytic effects, while higher doses can lead to sedation or other motor-impairing effects that mask the intended behavioral measure.[1][11] |
| Drug stability and preparation | Prepare fresh solutions of this compound for each experiment. Verify the correct solvent is being used (e.g., 25% propylene glycol in one study).[9] Confirm the accuracy of the final concentration. | Degradation of the compound or improper preparation can lead to inaccurate dosing and unexpected results. |
| Pharmacokinetic issues | Consider the route of administration and the timing of behavioral testing relative to drug injection. The half-life and time to peak effect should be considered. | The bioavailability and time course of this compound's effects will vary with the administration route.[20] For example, one study administered this compound 15 minutes prior to cocaine injection.[9][21] |
Experimental Protocols
Protocol 1: Assessment of this compound on Cocaine-Induced Locomotor Activity
This protocol is adapted from a study investigating the effect of this compound on cocaine-induced behavioral sensitization in female rats.[9][21]
-
Animals: Ovariectomized female Sprague-Dawley rats.
-
Habituation: Animals should be habituated to the testing room and locomotor activity cages for 60 minutes the day before the experiment begins.[9]
-
Drug Preparation:
-
Experimental Procedure:
-
On testing days, administer the vehicle or the desired dose of this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a 15-minute pretreatment interval, administer cocaine (15 mg/kg, i.p.).[9][21]
-
Immediately place the animal in the locomotor activity cage and record horizontal activity for 30 minutes.[9]
-
This procedure can be repeated for several consecutive days to assess the development of sensitization.[9][21]
-
-
Data Analysis: Locomotor activity (e.g., distance traveled, beam breaks) is analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.
Data Presentation
Table 1: Effective Doses of this compound in Modulating Cocaine-Induced Behaviors in Rats
| Behavioral Assay | This compound Dose | Route of Administration | Effect | Reference |
| Cocaine-Induced Locomotor Activity | 0.32 mg/kg | Not specified | Decreased locomotor activity | [9] |
| Cocaine-Induced Behavioral Sensitization | 0.32 mg/kg | Not specified | Decreased development of sensitization | [9][21] |
| Cocaine Self-Administration (low doses) | 0.32 mg/kg | Not specified | Decreased responding | [10] |
| Cocaine-Induced Stereotypy | 0.16 mg/kg | s.c. | Attenuated stereotypy | [4] |
| Amphetamine-Evoked Behaviors | 0.32 mg/kg | s.c. | Decreased rearing, sniffing, and hole-poking | [22] |
Visualizations
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Caption: Workflow for a this compound behavioral experiment.
Caption: Troubleshooting logic for high data variability.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 4. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. κ Opioid Receptor Antagonism and Prodynorphin Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Social Defeat Stress-Induced Behavioral Responses are Mediated by the Endogenous Kappa Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Handling Techniques to Reduce Stress in Mice [jove.com]
- 16. content.protocols.io [content.protocols.io]
- 17. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 18. Reducing Mouse Anxiety during Handling: Effect of Experience with Handling Tunnels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics – Toxicology of Ultra-Potent Opioids [ultrapotent-opioids.uoguelph.ca]
- 21. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-69593 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective kappa-opioid receptor (KOR) agonist, U-69593, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective agonist for the kappa-1 (κ₁) opioid receptor.[1] In vivo, its effects are primarily mediated through the activation of these receptors, which are part of the G protein-coupled receptor family. This activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.
Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?
A2: A common and effective vehicle for this compound is a solution of 25% propylene glycol in sterile saline.[2] Other potential vehicles include sterile saline, water, or a mixture of DMSO and corn oil, depending on the required concentration and route of administration.[3] It is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.[3]
Q3: What are typical dosage ranges for this compound in rodent studies?
A3: The effective dose of this compound can vary depending on the experimental model and the specific behavioral or physiological endpoint being measured. Doses in the range of 0.16 mg/kg to 0.64 mg/kg have been shown to be effective in modulating cocaine-induced locomotor activity in rats.[2][4] Some studies have used doses up to 10 mg/kg to investigate effects on locomotor activity and depressive-like behaviors.[5] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the common routes of administration for this compound in vivo?
A4: The most frequently used routes of administration for this compound in rodent studies are subcutaneous (s.c.) and intraperitoneal (i.p.).[2][6][7][8] The choice of administration route should be consistent across all experimental groups.
Q5: What are the expected behavioral effects of this compound administration?
A5: this compound can produce a range of behavioral effects, including:
-
Reduced locomotor activity: At effective doses, this compound can decrease spontaneous and drug-induced hyperlocomotion.[2][5]
-
Analgesia: As a kappa-opioid agonist, it can produce pain-relieving effects.[7]
-
Anxiolysis at low doses. [1]
-
Attenuation of drug-seeking behavior: It has been shown to reduce the reinstatement of extinguished drug-taking behavior for substances like cocaine.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Inappropriate Dosage: The dose may be too low to elicit a response in your specific model. | Conduct a dose-response study to identify the optimal effective dose. Published literature suggests a range of 0.16 mg/kg to 10 mg/kg for various effects.[2][5] |
| Vehicle Insolubility: The compound may not be fully dissolved in the chosen vehicle. | Ensure the vehicle is appropriate for this compound. A 25% propylene glycol solution is commonly used.[2] Gentle warming or vortexing may aid dissolution. Prepare fresh solutions for each experiment. | |
| Route of Administration: The chosen route may not be optimal for absorption and distribution to the target site. | Subcutaneous or intraperitoneal injections are standard.[2][7] Ensure proper injection technique to avoid misadministration. | |
| High variability in results between animals | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Use precise measurement tools for dosing and ensure all personnel are trained in consistent administration techniques. |
| Individual Animal Differences: Biological variability is inherent in in vivo studies. | Increase the sample size per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Unexpected or off-target effects observed | Activation of other systems: While selective, high doses of this compound could potentially have off-target effects. More commonly, activation of the kappa-opioid system can indirectly influence other neurotransmitter systems. | To confirm that the observed effect is mediated by kappa-opioid receptors, include a control group pre-treated with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).[8][9] |
| Interaction with the HPA Axis: Kappa-opioid receptor activation is known to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, which can influence behavior and physiology.[12][13][14] | Consider measuring corticosterone levels as a potential confounding variable. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound in Rats
| Dose (mg/kg) | Route of Admin. | Vehicle | Experimental Model | Observed Effect | Reference |
| 0.16, 0.32, 0.64 | s.c. | 25% Propylene Glycol | Cocaine-induced locomotor activity | U-shaped dose response; 0.32 mg/kg was most effective in reducing cocaine-induced locomotion. | [2] |
| 0.16 | s.c. | Not Specified | Cocaine-induced locomotor activity and stereotypy | Attenuated both the motor stimulant effect and stereotypy produced by cocaine. | [6] |
| 0.32 | s.c. | Not Specified | Reinstatement of cocaine-taking behavior | Attenuated cocaine-produced reinstatement of drug-seeking. | [9] |
| 0.3 | s.c. | Not Specified | Cocaine-induced drug-seeking | Dose-dependently reduced cocaine-produced reinstatement. | [10] |
| 3.0, 10 | i.p. | Not Specified | Forced Swim Test & Locomotor Activity | 3.0 mg/kg increased immobility in FST without affecting locomotion; 10 mg/kg decreased locomotor activity. | [5] |
| 0.5 - 15 | i.p. | Not Specified | Hot-plate test & Intestinal transit | Prolonged reaction time on hot-plate; only slightly slowed intestinal transit. | [7] |
| 0.32 | s.c. | Not Specified | Amphetamine-evoked behaviors | Significantly decreased amphetamine-evoked increases in rearing, sniffing, and hole-poking. | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Cocaine-Induced Locomotor Activity
This protocol is adapted from a study investigating the effect of this compound on cocaine-induced behavioral sensitization in female rats.[2]
-
Animals: Adult female Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle of 25% propylene glycol in sterile saline to achieve final concentrations for subcutaneous (s.c.) injection at doses of 0.16, 0.32, and 0.64 mg/kg.
-
Cocaine-HCl: Dissolve in 0.9% sterile saline for intraperitoneal (i.p.) injection at a dose of 15 mg/kg.
-
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Cocaine
-
This compound (0.16 mg/kg) + Cocaine
-
This compound (0.32 mg/kg) + Cocaine
-
This compound (0.64 mg/kg) + Cocaine
-
-
Procedure:
-
Administer the vehicle or the specified dose of this compound via s.c. injection.
-
15 minutes after the first injection, administer saline or cocaine via i.p. injection.
-
Immediately place the animal in an open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
-
Control Experiments:
-
Vehicle Control: The "Vehicle + Saline" and "Vehicle + Cocaine" groups are essential to determine the baseline locomotor activity and the effect of cocaine alone.
-
This compound Alone: To assess the effect of this compound on basal locomotor activity, a group receiving this compound followed by a saline injection should be included.
-
Visualizations
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Caption: Essential control groups for a this compound in vivo study.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. U-69,593 - Wikipedia [en.wikipedia.org]
- 2. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kappa-opioid agonist, this compound, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinstatement of extinguished drug-taking behavior in rats: effect of the kappa-opioid receptor agonist, U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mu-, delta-, kappa- and epsilon-opioid receptor modulation of the hypothalamic-pituitary-adrenocortical (HPA) axis: subchronic tolerance studies of endogenous opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of mu, kappa, and delta opioid receptor agonists on the function of hypothalamic–pituitary–adrenal axis in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The kappa-opioid receptor agonist MR-2034 stimulates the rat hypothalamic-pituitary-adrenal axis: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: U-69593 vs. Salvinorin A at the Kappa-Opioid Receptor
This guide provides a detailed comparison of U-69593 and Salvinorin A, two potent agonists of the kappa-opioid receptor (KOR). This compound is a classic synthetic benzomorphan derivative widely used as a reference compound in pharmacological research[1]. Salvinorin A is a structurally unique, non-nitrogenous neoclerodane diterpene derived from the plant Salvia divinorum[2][3]. Their distinct chemical structures and pharmacological profiles, particularly concerning downstream signaling pathways, make them critical tools for understanding KOR function and for the development of novel therapeutics for pain, addiction, and mood disorders[3][4].
A key focus of modern KOR research is the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another. KOR activation classically leads to G-protein-mediated signaling, which is associated with therapeutic effects like analgesia. However, it also triggers β-arrestin 2 recruitment, a pathway linked to receptor desensitization, internalization, and potentially undesirable side effects such as dysphoria and sedation[5][6]. This guide will compare this compound and Salvinorin A through the lens of their binding characteristics, functional potencies, and their differential engagement of these two critical signaling cascades.
Data Presentation: Pharmacological Profile Comparison
The following tables summarize the quantitative pharmacological data for this compound and Salvinorin A at the human kappa-opioid receptor (hKOR). It is important to note that absolute values can vary depending on the specific cell line and experimental conditions used[1][7].
Table 1: Receptor Binding Affinity This table compares the binding affinity (Kᵢ) of each compound for the kappa-opioid receptor. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Radioligand | Cell Line | Kᵢ (nM) | Reference(s) |
| This compound | [³H]U-69,593 | CHO-hKOR | ~1.8 | [1] |
| Salvinorin A | [³H]Bremazocine | HEK-293 | ~16 | [8] |
Table 2: Functional Activity - G-Protein vs. β-Arrestin 2 Pathways This table compares the potency (EC₅₀) and efficacy (Eₘₐₓ) of each compound in functional assays measuring G-protein activation and β-arrestin 2 recruitment. A significant difference in potency between the two pathways indicates biased agonism.
| Compound | Assay Type | Parameter | Value | Reference(s) |
| This compound | G-Protein Activation (BRET) | pEC₅₀ | 8.52 | [1][9] |
| EC₅₀ (nM) | ~3.0 | |||
| β-Arrestin 2 Recruitment (BRET) | pEC₅₀ | 6.72 | [1][9] | |
| EC₅₀ (nM) | ~191 | |||
| Bias Indication | G-Protein Biased (over 60-fold) | |||
| Salvinorin A | G-Protein Activation (cAMP) | EC₅₀ (nM) | ~1.05 | [8] |
| G-Protein Activation ([³⁵S]GTPγS) | EC₅₀ (nM) | ~235 | [8] | |
| Bias Indication | Considered relatively unbiased or balanced compared to newer analogs, but serves as a key template for developing G-protein biased ligands.[4][5] |
Note: The discrepancy in Salvinorin A's G-protein activation EC₅₀ values highlights the sensitivity of functional assays to experimental conditions.
Signaling Pathways and Biased Agonism
Activation of the KOR by an agonist initiates two primary intracellular signaling cascades. The canonical pathway involves the coupling and activation of inhibitory G-proteins (Gᵢ/ₒ), leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels[1][9]. The second pathway involves the recruitment of β-arrestin 2, which uncouples the receptor from G-proteins and can initiate a separate wave of signaling while also promoting receptor internalization[6][10].
This compound demonstrates a clear G-protein bias, as it is significantly more potent at activating G-protein signaling than it is at recruiting β-arrestin 2[9]. While Salvinorin A has been described as an unbiased or balanced agonist, its unique structure has been instrumental in the development of highly G-protein biased analogs that retain antinociceptive effects with a reduced side-effect profile[4][5][11].
References
- 1. benchchem.com [benchchem.com]
- 2. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Kappa-Opioid Receptor Agonists: U-69593 vs. U-50,488H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of two widely studied selective kappa-opioid receptor (KOR) agonists, U-69593 and U-50,488H. Both compounds are instrumental in preclinical research for investigating the physiological and pathological roles of the KOR system, which is implicated in pain, addiction, and mood disorders. This document synthesizes available experimental data to objectively compare their performance, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: In Vivo Potency
Direct comparative studies providing ED50 values for this compound and U-50,488H in the same in vivo assays are limited in the readily available scientific literature. However, by compiling data from various studies, a general assessment of their relative potencies can be made. The following table summarizes reported effective doses and dose ranges for key in vivo effects of both compounds. It is crucial to note that these values are derived from different studies, which may employ varying animal models, routes of administration, and specific experimental protocols; therefore, direct comparison should be approached with caution.
| Compound | In Vivo Assay | Species | Effective Dose / Dose Range | Route of Administration | Reference |
| This compound | Antinociception (Hot-Plate) | Rat | Equipotent to U-50,488H (qualitative) | Subcutaneous (SC) | [1] |
| Diuresis | Rat | 0.03 - 3.0 mg/kg | Subcutaneous (SC) | ||
| Attenuation of Cocaine-Seeking | Rat | 0.3 mg/kg | Subcutaneous (SC) | [2] | |
| U-50,488H | Antinociception (Visceral & Inflammatory Pain) | Rat | 0.63 - 40 mg/kg | Not Specified | [3] |
| Diuresis | Rat | 0.1 - 10 mg/kg | Subcutaneous (SC) | [4] | |
| Attenuation of Cocaine-Seeking | Rat | 30.0 mg/kg | Intraperitoneal (IP) | [2] |
Note: The table provides effective doses and dose ranges as reported in the cited literature. A direct comparison of ED50 values from a single study was not available in the searched resources.
Experimental Protocols
The in vivo potency of this compound and U-50,488H is primarily assessed through antinociception and diuresis assays. The following are detailed methodologies for these key experiments.
Antinociception Assays
1. Hot-Plate Test: This assay measures the latency of a thermal nociceptive response.
-
Apparatus: A commercially available hot-plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
A baseline latency is determined by placing the animal (e.g., rat or mouse) on the hot plate and measuring the time it takes to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time is established to prevent tissue damage.
-
The test compound (this compound or U-50,488H) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The ED50, the dose that produces 50% of the maximal effect, can then be determined from the dose-response curve.
2. Tail-Flick Test: This assay assesses the spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is employed to prevent burns.
-
The test compound or vehicle is administered.
-
The tail-flick latency is re-measured at various time points post-administration.
-
-
Data Analysis: Similar to the hot-plate test, the data is often converted to %MPE, and an ED50 value is calculated.
Diuresis Assay
This assay quantifies the increase in urine output following the administration of a test compound.
-
Procedure:
-
Animals (e.g., rats) are typically housed individually in metabolic cages that allow for the collection of urine.
-
Food and water may be withheld for a short period before the experiment to ensure an empty bladder and a consistent state of hydration.
-
A baseline urine output may be measured for a set period.
-
The test compound (this compound or U-50,488H) or vehicle is administered.
-
Urine is collected over a specified period (e.g., 2-5 hours) following drug administration.
-
-
Data Analysis: The total volume of urine excreted per unit of body weight (e.g., ml/kg) is calculated for each animal. The diuretic effect is determined by comparing the urine output in the drug-treated groups to the vehicle-treated control group. A dose-response curve can be generated to determine the ED50 for the diuretic effect.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor Signaling Cascade.
Experimental Workflow for In Vivo Potency Comparison
Caption: Workflow for Comparing In Vivo Potency.
References
- 1. Sex differences in discriminative stimulus and diuretic effects of the kappa opioid agonist U69,593 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Nor-binaltorphimine's Blockade of U-69593: A Comparative Guide to Kappa-Opioid Receptor Antagonism
For researchers, scientists, and drug development professionals, understanding the intricate interactions between opioid receptor ligands is paramount. This guide provides a detailed comparison of the antagonistic effects of Nor-binaltorphimine (Nor-BNI) on the selective kappa-opioid receptor (KOR) agonist, U-69593.
Nor-binaltorphimine stands as a potent and highly selective antagonist for the kappa-opioid receptor, exhibiting a remarkably long duration of action.[1][2][3] Conversely, this compound is a well-established selective agonist for the same receptor. The interaction between these two compounds provides a critical model for studying the physiological and behavioral roles of the kappa-opioid system. This guide synthesizes experimental data to objectively present the antagonistic properties of Nor-BNI against the effects induced by this compound.
Quantitative Analysis of Antagonism
The antagonistic relationship between Nor-BNI and this compound has been quantified in various preclinical models. The following tables summarize key data from studies investigating this interaction.
| In Vivo Model | Agonist | Antagonist | Dose of Antagonist | Effect | Fold Increase in Agonist ED50 | Citation |
| Rat Maximal Electroshock (MES) Seizure Model | U-50,488 (kappa agonist) | Nor-BNI | s.c. pretreatment | Antagonized anticonvulsant effects | 2.3 | [4] |
| Rat Maximal Electroshock (MES) Seizure Model | U-50,488 (kappa agonist) | Nor-BNI | i.c.v. pretreatment | Antagonized anticonvulsant effects | 4.5 | [4] |
| Mouse Acetic Acid-Induced Writhing Assay | U-69,593 | Nor-BNI | 3.2 mg/kg (24h pretreatment) | Antagonized antinociceptive effects | Significant Shift in Dose-Effect Curve | [5] |
| Rhesus Monkey Warm-Water Tail-Withdrawal Assay | U-69,593 | Nor-BNI | 3.2 mg/kg | Antagonized antinociceptive effects | Rightward Shift in Dose-Effect Curve | [6] |
| Receptor Binding Assay | Radioligand | Antagonist | Effect on Binding | Citation |
| Mouse Brain Membranes | [3H]U69,593 | Nor-BNI (10 mg/kg i.p. in vivo) | Time-dependent decrease in maximal KOR agonist binding up to 7 days | [7][8] |
Experimental Methodologies
A comprehensive understanding of the data necessitates a review of the experimental protocols employed.
In Vivo Analgesia and Anticonvulsant Studies
1. Mouse Acetic Acid-Induced Writhing Assay:
-
Animals: Male mice.
-
Procedure: Mice are pretreated with Nor-BNI (e.g., 3.2, 10, and 32 mg/kg) 24 hours prior to the administration of the kappa agonist.[5] Following agonist administration (e.g., U-69,593), a solution of acetic acid is injected intraperitoneally to induce writhing (a stereotyped stretching behavior).
-
Data Collection: The number of writhes is counted for a specific period.
-
Endpoint: The dose of the agonist required to produce a 50% reduction in writhing (ED50) is calculated. The shift in the ED50 value in the presence of Nor-BNI indicates the degree of antagonism.[5]
2. Rat Maximal Electroshock (MES) Seizure Model:
-
Animals: Rats.
-
Procedure: Nor-BNI is administered via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) routes before the administration of a kappa agonist like U-50,488.[4] Seizures are then induced by delivering a controlled electrical stimulus through corneal electrodes.
-
Data Collection: The ability of the agonist to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Endpoint: The ED50 of the agonist for producing this anticonvulsant effect is determined. The change in the ED50 after Nor-BNI pretreatment quantifies the antagonism.[4]
3. Rhesus Monkey Warm-Water Tail-Withdrawal Assay:
-
Animals: Rhesus monkeys.
-
Procedure: The baseline latency for the monkey to withdraw its tail from warm water (e.g., 50°C and 55°C) is determined. Nor-BNI is administered, and after a specified time, the kappa agonist (U-69,593) is given.
-
Data Collection: The tail-withdrawal latency is measured at various time points after agonist administration.
-
Endpoint: A rightward shift in the dose-effect curve for the agonist's antinociceptive effect indicates antagonism by Nor-BNI.[6]
In Vitro Receptor Binding Assays
-
Preparation: Brain tissue from mice is homogenized, and cell membranes are prepared.
-
Procedure: The membranes are incubated with a radiolabeled kappa-opioid receptor agonist, such as [3H]U69,593, in the presence or absence of Nor-BNI.
-
Data Collection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.
-
Endpoint: A decrease in the maximal binding (Bmax) of the radiolabeled agonist in the presence of Nor-BNI suggests a reduction in the number of available receptors.[7][8]
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Figure 1. Signaling pathway of KOR antagonism.
Figure 2. Typical experimental workflow.
Mechanism of Action
Nor-BNI's antagonism of this compound is primarily achieved through competitive binding at the kappa-opioid receptor.[1] However, the uniquely long duration of Nor-BNI's effects is not fully explained by simple competitive antagonism. Research suggests that Nor-BNI acts as a biased ligand.[8] While it antagonizes the G-protein signaling pathway typically activated by agonists like this compound (leading to effects like analgesia), it simultaneously activates the c-Jun N-terminal kinase (JNK) signaling pathway.[8] This JNK activation is thought to contribute to the long-lasting functional inactivation of the kappa-opioid receptor.
The persistent presence of Nor-BNI in the brain also contributes to its prolonged antagonistic effects.[7] Studies have detected Nor-BNI in the brain for up to 21 days following a single administration.[7]
Conclusion
Nor-binaltorphimine serves as a powerful and selective tool for investigating the kappa-opioid system due to its potent and long-lasting antagonism of agonists like this compound. The data clearly demonstrate Nor-BNI's ability to block the antinociceptive and anticonvulsant effects of this compound and other kappa agonists. The unique, long-lasting mechanism of Nor-BNI, likely involving biased agonism and prolonged brain residency, makes it a subject of ongoing research and a critical compound for drug development professionals exploring the therapeutic potential of modulating the kappa-opioid system.
References
- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
U-69593: A Comparative Analysis of its Selectivity for Mu- and Delta-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor agonist U-69593, focusing on its selectivity and functional activity at the mu-opioid (MOP) and delta-opioid (DOP) receptors. Data is presented in comparison to the classical mu-opioid agonist, Morphine, to provide a clear benchmark for its selectivity profile. This document is intended to be a valuable resource for researchers in pharmacology, neuroscience, and drug discovery.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and Morphine at the mu-, delta-, and kappa-opioid receptors.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Mu-Opioid (MOP) | Delta-Opioid (DOP) | Kappa-Opioid (KOR) | Selectivity (MOP/KOR) | Selectivity (DOP/KOR) |
| This compound | >1000[1] | >1000[1] | 0.5 - 2.0 | >500 - 2000 fold | >500 - 2000 fold |
| Morphine | 1 - 10 | 100 - 500 | 100 - 500 | 0.002 - 0.1 fold | 0.2 - 5 fold |
Lower Ki values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Activity
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | MOP | GTPγS / Ca²⁺ Mobilization | EC50 / Emax | No significant activity |
| DOP | GTPγS / Ca²⁺ Mobilization | EC50 / Emax | No significant activity | |
| KOR | GTPγS / Ca²⁺ Mobilization | EC50 | 10 - 50 nM | |
| Emax | Full Agonist | |||
| Morphine | MOP | GTPγS / Ca²⁺ Mobilization | EC50 | 10 - 100 nM |
| Emax | Full Agonist | |||
| DOP | GTPγS / Ca²⁺ Mobilization | EC50 | >1000 nM | |
| Emax | Partial Agonist / Low Potency | |||
| KOR | GTPγS / Ca²⁺ Mobilization | EC50 | >1000 nM | |
| Emax | Partial Agonist / Low Potency |
EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect produced by the compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or from animal brain tissue.
-
Radioligands:
-
Mu (MOP): [³H]DAMGO
-
Delta (DOP): [³H]DPDPE
-
Kappa (KOR): [³H]this compound
-
-
Test Compounds: this compound, Morphine.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the respective radioligand (typically at its Kd value), and varying concentrations of the test compound. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).
-
Incubation: Incubate the tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound by measuring G-protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound, Morphine.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 and Emax values from this curve.
Calcium Mobilization Assay
Objective: To measure the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells: Cell lines co-expressing the opioid receptor of interest and a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein that couples to the calcium signaling pathway.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Test Compounds: this compound, Morphine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
Experimental Workflow for Opioid Receptor Selectivity Profiling
Caption: Workflow for determining opioid receptor selectivity.
Opioid Receptor Signaling Pathways
References
Cross-Validation of U-69593 Binding Affinity with Functional Assays: A Comparative Guide
U-69593 is a widely recognized potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) integral to modulating pain, mood, and addiction.[1] In pharmacological research and drug development, a critical step is to ensure that the binding affinity of a compound to its target receptor translates to a predictable functional response. This guide provides a comparative analysis of this compound's binding affinity with its performance in various functional assays, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data on this compound's binding affinity and functional potency, providing a clear comparison across different experimental setups.
Table 1: this compound Binding Affinity for Kappa-Opioid Receptor (KOR)
| Radioligand | Cell Line/Tissue | Assay Type | Kᵢ (nM) | Reference |
| [³H]U-69,593 | CHO-hKOR | Competition Binding | ~10-18 | [1][2] |
| [³H]U-69,593 | Guinea pig, mouse, and rat brain membranes | Saturation Binding | ~3 | [3][4] |
| --INVALID-LINK---Bremazocine | Rat brain membranes | Competition Binding | 10-18 (high-affinity site) | [2] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: this compound Functional Potency at the Kappa-Opioid Receptor (KOR)
| Functional Assay | Cell Line | Parameter | Value | Reference |
| BRET (G protein activation) | CHO-hKOR | pEC₅₀ | 8.52 | [1][5] |
| BRET (β-Arrestin 2 recruitment) | CHO-hKOR | pEC₅₀ | 6.72 | [1][5] |
| Calcium Mobilization | Cells with chimeric G proteins | Agonist Activity | Full Agonist | [5][6] |
| Dynamic Mass Redistribution (DMR) | CHO-hKOR | Agonist Activity | Full Agonist | [5][6] |
| [³⁵S]GTPγS Binding | CHO-hKOR | Agonist Activity | Potent Agonist | [7] |
| Inhibition of cAMP | Not specified | Agonist Activity | Potency of 17 nM | [5] |
pEC₅₀ is the negative logarithm of the EC₅₀ (half maximal effective concentration). A higher pEC₅₀ value indicates greater potency.
The data reveals a strong correlation between the high binding affinity of this compound (in the low nanomolar range) and its high potency in G protein-mediated functional assays. However, the lower potency observed in the β-arrestin 2 recruitment assay (pEC₅₀ of 6.72) compared to G protein activation (pEC₅₀ of 8.52) suggests that this compound exhibits functional selectivity, or biased agonism, towards the G protein signaling pathway.[5]
Visualizing the Pathways and Protocols
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the KOR signaling pathway and the workflows for key assays.
Caption: Kappa-Opioid Receptor (KOR) signaling cascade upon activation by an agonist like this compound.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity (Ki).
Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G protein activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key assays cited.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]
-
Materials:
-
Cell Membranes: Membranes from CHO cells expressing human KOR (CHO-hKOR).
-
Radioligand: [³H]U-69,593.
-
Test Compound: U-69,593 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes (e.g., 20 µg of protein), varying concentrations of unlabeled U-69,593, and [³H]U-69,593 at a concentration near its dissociation constant (Kd) (e.g., 0.4 nM).[1] For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled U-69,593 (e.g., 10 µM).[1]
-
Incubation: Incubate the plate for 60 minutes at 25°C.[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[1]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Kᵢ value is then determined using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[1][8]
-
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Test Compound: Serial dilutions of U-69,593.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes (e.g., 2.5 µg of protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of U-69,593.[1]
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[1][8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Washing and Counting: Wash the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values.[1][8] Plot the specific binding against the logarithm of the U-69,593 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to measure protein-protein interactions in live cells. For KOR, they can quantify both G protein interaction and β-arrestin 2 recruitment.[5]
-
Principle: The receptor is fused to a BRET donor (e.g., Renilla luciferase), and the interacting protein (G protein or β-arrestin 2) is fused to a BRET acceptor (e.g., YFP). Upon agonist stimulation, the proteins interact, bringing the donor and acceptor into close proximity, resulting in energy transfer and a measurable light emission from the acceptor.
-
General Procedure:
-
Cell Culture and Transfection: Co-transfect cells (e.g., CHO-hKOR) with plasmids encoding the BRET donor-fused receptor and the BRET acceptor-fused interacting protein.
-
Assay: Plate the transfected cells in a 96-well plate.
-
Stimulation: Add varying concentrations of U-69,593.
-
Signal Detection: Add the luciferase substrate and measure the light emissions from both the donor and acceptor using a microplate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. Plotting the BRET ratio against the agonist concentration allows for the determination of pEC₅₀ values.[5]
-
Conclusion
The cross-validation of U-69,593's binding affinity with its functional activity demonstrates a strong positive correlation, confirming its role as a potent KOR agonist. The high-affinity binding observed in radioligand assays translates to potent activation of G protein-mediated signaling pathways, as shown in [³⁵S]GTPγS and BRET assays.
Furthermore, the comparison between different functional assays reveals a nuanced pharmacological profile. The observed bias of U-69,593 towards G protein activation over β-arrestin recruitment is a critical finding, as ligands with such biased signaling profiles are of significant interest for developing therapeutics with improved side-effect profiles.[5][7] This comprehensive approach, combining binding affinity studies with a panel of functional assays, is indispensable for accurately characterizing the pharmacological properties of compounds like U-69,593 and guiding future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [sfera.unife.it]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Validation of U-69593: A Comparative Guide to its Kappa-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of U-69593's in vivo performance, contrasting it with other opioid receptor agonists and supported by experimental data. The following sections detail the receptor binding affinity, in vivo behavioral effects, and the underlying signaling pathways, substantiating this compound's selectivity for the kappa-opioid receptor (KOR).
Data Presentation
In Vitro Receptor Binding Affinity
The selectivity of this compound for the kappa-opioid receptor is fundamentally demonstrated by its high binding affinity to this receptor compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The following table summarizes the equilibrium dissociation constants (Ki) from competitive binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | Kappa (κ) | ~1-3 | Human, Rat, Guinea Pig | [1][2] |
| Mu (µ) | >5000 | Rat | ||
| Delta (δ) | >5000 | Rat | ||
| DAMGO | Mu (µ) | 1.1 | Rat | |
| Delta (δ) | 260 | Rat | ||
| Kappa (κ) | 4800 | Rat | ||
| DPDPE | Delta (δ) | 1.9 | Rat | |
| Mu (µ) | 1300 | Rat | ||
| Kappa (κ) | >10000 | Rat | ||
| Morphine | Mu (µ) | 1.168 | Human | [3] |
| Delta (δ) | 260 | Rat | ||
| Kappa (κ) | 230 | Rat |
Table 1: Comparative in vitro binding affinities of this compound and other selective opioid agonists for the mu, delta, and kappa opioid receptors.
In Vivo Behavioral Effects: Conditioned Place Preference/Aversion
The in vivo selectivity of this compound is further validated through behavioral studies such as the conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms. Activation of the KOR is known to produce aversive, dysphoric states, leading to CPA, whereas activation of the MOR typically induces rewarding effects, resulting in CPP.
| Compound | Species | Dose Range (mg/kg, s.c.) | Behavioral Effect | Reference |
| This compound | Rat | 0.04 - 0.32 | Conditioned Place Aversion | [4][5] |
| DAMGO | Planarians | 0.0001 - 0.001 | Conditioned Place Preference | [6] |
| Morphine | Rat | 1.0 - 5.0 | Conditioned Place Preference | [4] |
Table 2: In vivo behavioral effects of this compound and mu-opioid agonists in conditioned place preference/aversion studies.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR, rat brain homogenate).
-
Radioligand specific for the receptor (e.g., [³H]this compound for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Conditioned Place Preference/Aversion
Objective: To assess the rewarding or aversive properties of a drug.
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Day 1): Allow the animal to freely explore both compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.
-
Conditioning (Days 2-4):
-
On alternate days, administer the test drug (e.g., this compound) and confine the animal to one compartment for a set period (e.g., 30 minutes).
-
On the intervening days, administer a vehicle (e.g., saline) and confine the animal to the other compartment for the same duration.
-
-
Test (Day 5): Place the animal in the apparatus with free access to both compartments and record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion (aversion).
Mandatory Visualization
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor Signaling Cascade.
Conditioned Place Preference/Aversion Experimental Workflow
Caption: Conditioned Place Preference Workflow.
References
- 1. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation-deficient G-protein-biased μ-opioid receptors improve analgesia and diminish tolerance but worsen opioid side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization to the conditioned rewarding effects of morphine and cocaine: differential effects of the kappa-opioid receptor agonist U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Naloxone's Efficacy in Blocking the Selective Kappa-Opioid Agonist U-69593: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of naloxone on the selective kappa-opioid receptor (KOR) agonist, U-69593. Experimental data from in vitro and in vivo studies are presented to elucidate the nature and potency of this interaction, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Naloxone, a non-selective opioid antagonist, can block the pharmacological effects of this compound, a potent and selective kappa-opioid receptor agonist. However, a significantly higher dose of naloxone is required to antagonize the effects of this compound compared to its antagonism of mu-opioid receptor agonists like morphine. This difference in potency is attributed to naloxone's lower binding affinity for the kappa-opioid receptor compared to the mu-opioid receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro binding assays and in vivo functional assays, comparing the interaction of naloxone and this compound at the kappa-opioid receptor.
Table 1: In Vitro Binding Affinities (Ki) of Naloxone and this compound at Opioid Receptors
| Compound | Receptor | Ki (nM) | Species | Reference |
| Naloxone | Kappa (κ) | 12 - 16 | Various | [1][2] |
| Mu (µ) | 1.1 - 1.4 | Various | [1] | |
| Delta (δ) | 16 - 67.5 | Various | [1] | |
| This compound | Kappa (κ) | 0.3 - 3 | Guinea Pig, Rat | [3][4] |
| Mu (µ) | >10,000 | Rat | [3] | |
| Delta (δ) | >10,000 | Rat | [3] |
Table 2: In Vivo Antagonism of Antinociceptive Effects
| Agonist | Antagonist | Dose Ratio for Antagonism (Naloxone) | Animal Model | Assay | Reference |
| This compound | Naloxone | ~40-fold higher than for morphine | Rat | Hot Plate Test | [5] |
| Morphine | Naloxone | 1x (baseline) | Rat | Hot Plate Test | [5] |
Signaling Pathways and Mechanism of Action
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This is accompanied by the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels. These actions collectively lead to a decrease in neuronal excitability. Furthermore, KOR activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38. Naloxone, as a competitive antagonist, physically blocks this compound from binding to the KOR, thereby preventing the initiation of these downstream signaling events.
Caption: Signaling pathway of this compound and antagonism by naloxone.
Experimental Protocols
In Vivo: Hot Plate Test for Antinociception
This protocol is a standard method for assessing the analgesic effects of compounds in rodents.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is enclosed to prevent escape.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each rat by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Animals are randomly assigned to treatment groups: vehicle control, this compound alone, naloxone alone, and this compound in combination with varying doses of naloxone.
-
This compound is administered (e.g., intraperitoneally) at a dose known to produce a significant antinociceptive effect.
-
Naloxone is administered (e.g., subcutaneously) at various time points and doses prior to the this compound administration to determine its antagonistic effect.
-
At a predetermined time after this compound administration (e.g., 30 minutes), the latency to the nociceptive response on the hot plate is measured again.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal. Dose-response curves are generated, and the dose of naloxone required to cause a specific fold-shift in the this compound dose-response curve is determined.
In Vitro: [³⁵S]GTPγS Binding Assay for G-protein Activation
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog to G-proteins.
-
Membrane Preparation:
-
Brain tissue (e.g., from guinea pigs or rats) or cells expressing the kappa-opioid receptor are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in a reaction mixture containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound in the presence or absence of different concentrations of naloxone.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter. The data are analyzed to determine the EC₅₀ of this compound in stimulating [³⁵S]GTPγS binding and the IC₅₀ of naloxone in inhibiting this stimulation. This allows for the determination of the antagonist's potency.
Caption: Workflow for in vivo and in vitro antagonism studies.
Conclusion
The available evidence conclusively demonstrates that naloxone is capable of blocking the effects of the selective kappa-opioid receptor agonist, this compound. However, the significantly lower affinity of naloxone for the kappa-opioid receptor necessitates the use of substantially higher doses to achieve antagonism compared to its effects at the mu-opioid receptor. This distinction is critical for the design and interpretation of pharmacological studies investigating the kappa-opioid system and for the development of novel therapeutics targeting this receptor. Researchers should carefully consider the dose-response relationship of naloxone at kappa-opioid receptors when using it as a tool to investigate this compound-mediated effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Comparison of G-protein activation in the brain by mu-, delta-, and kappa-opioid receptor agonists in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
Sex-Based Divergence in Behavioral Responses to the Kappa-Opioid Agonist U-69593 in Rats
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals significant sex-dependent differences in the behavioral effects of U-69593, a selective kappa-opioid receptor (KOR) agonist, in Sprague-Dawley rats. These findings, critical for researchers, scientists, and drug development professionals, underscore the necessity of including both sexes in neuropharmacological research to ensure the translatability of preclinical findings. This guide synthesizes available experimental data, providing a comparative overview of this compound's impact on various behavioral paradigms in male and female rats.
The activation of the KOR system is implicated in a range of physiological and behavioral processes, including pain perception, mood regulation, and addiction. This compound serves as a valuable pharmacological tool to probe the functional role of this system. The data presented herein highlight that the behavioral outcomes of KOR agonism are not uniform across sexes, with notable differences observed in discriminative stimulus effects, diuretic action, and potentially in locomotor activity and emotional behaviors.
Quantitative Comparison of Behavioral Effects
The following tables summarize the key quantitative data from studies comparing the effects of this compound in male and female rats.
Table 1: Discriminative Stimulus Effects of this compound
| Parameter | Male Rats | Female Rats | Reference |
| Acquisition of Discrimination (sessions) | 44.1 | 66.9 | [1][2] |
| ED₅₀ for Discrimination (mg/kg) | 0.025 | 0.074 | [1][2] |
Table 2: Diuretic and Antinociceptive Effects of this compound
| Effect | Male Rats | Female Rats | Reference |
| Diuresis (urine output at 1.0 mg/kg) | 14.83 ml/kg | 5.92 ml/kg | [1][2] |
| Antinociception (hot-plate test) | Equipotent | Equipotent | [1][2] |
Table 3: Effects of this compound on Locomotor Activity and Depressive-Like Behavior
| Behavioral Assay | Male Rats | Female Rats | Reference |
| Cocaine-Induced Locomotor Activity | Data not available in direct comparison | This compound (0.32 mg/kg) decreased cocaine-induced locomotor activity.[3] | [3] |
| Forced Swim Test (Immobility) | Data not explicitly separated by sex in this compound studies | This compound dose-dependently increased immobility.[4] | [4] |
Note: Direct comparative studies for locomotor activity and depressive-like behavior with this compound are limited. The data presented for females in locomotor activity is in the context of cocaine co-administration. The forced swim test data for this compound did not explicitly separate male and female subjects in the available literature, however, baseline sex differences in this test are documented.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.
Discriminative Stimulus Training
-
Subjects: Adult male and female Sprague-Dawley rats, housed individually and maintained on a restricted diet to maintain 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training: Rats are trained to press one lever (drug-appropriate) following an injection of this compound (e.g., 0.13 mg/kg, subcutaneous) and the other lever (vehicle-appropriate) following a saline injection. Correct lever presses are reinforced with food pellets on a fixed-ratio schedule (e.g., FR-10). Training sessions are conducted daily.
-
Testing: Once stable discrimination is achieved (e.g., ≥80% correct responses for the first completed ratio for 8 out of 10 consecutive sessions), dose-response curves are determined by administering various doses of this compound and other test compounds prior to the session. The percentage of drug-appropriate lever responding is recorded.
Forced Swim Test (FST)
-
Subjects: Adult male and female Sprague-Dawley rats.
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are placed in the cylinder for a 15-minute habituation session.
-
Day 2 (Test): 24 hours later, rats are pre-treated with this compound or vehicle and placed back in the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer blind to the experimental conditions.
Elevated Plus Maze (EPM)
-
Subjects: Adult male and female Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Procedure: Rats are pre-treated with this compound or vehicle and placed in the center of the maze, facing an open arm. They are allowed to explore the maze for a 5-minute session.
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. It is important to note that baseline sex differences in anxiety-like behavior are often observed in this test, with females sometimes showing less anxiety-like behavior than males.[7][8][9]
Visualizing the Mechanisms
To better understand the biological context of these behavioral effects, the following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow.
Discussion
The compiled data strongly indicate that the behavioral effects of the KOR agonist this compound are significantly influenced by sex. Female rats appear to be less sensitive to the discriminative stimulus effects of this compound, requiring a higher dose to achieve the same effect and taking longer to acquire the discrimination.[1][2] Furthermore, the diuretic effect of this compound is substantially more pronounced in males.[1][2] In contrast, the antinociceptive effects appear to be comparable between sexes.[1][2]
While direct comparative data for locomotor activity and anxiety-like behaviors with this compound are less clear, existing literature on KOR function and baseline sex differences in these behavioral tests suggests that sex is a critical variable. For instance, studies with other KOR agonists have shown sex differences in depressive-like behaviors.[10]
The underlying mechanisms for these sex differences are likely multifactorial, potentially involving differences in KOR expression, downstream signaling pathways, and hormonal modulation of the KOR system. The lack of a sex difference in the brain-to-blood ratio of this compound suggests that pharmacokinetic factors may not be the primary driver of these behavioral disparities.[1][2]
Conclusion
The behavioral profile of this compound differs significantly between male and female rats. These findings have important implications for the design and interpretation of preclinical studies investigating the kappa-opioid system. It is imperative for the scientific community to routinely include both sexes in research to enhance the predictive validity of animal models and to facilitate the development of novel therapeutics with a clear understanding of their effects in both male and female populations. Future research should focus on elucidating the neurobiological mechanisms underlying these sex-specific responses to KOR activation.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. Sex differences in discriminative stimulus and diuretic effects of the kappa opioid agonist U69,593 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sex differences in behavioral, neurochemical and neuroendocrine effects induced by the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex differences in the elevated plus-maze test and large open field test in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex differences in the elevated plus-maze test and large open field test in adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex differences in anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kappa-Opioid Receptor Agonist U-69593: A Potential Modulator of Cocaine's Reinforcing Effects
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) system has emerged as a significant target in the neurobiology of addiction, exhibiting a modulatory role on the brain's reward pathways, particularly in the context of cocaine abuse. The selective KOR agonist, U-69593, has been a focal point of preclinical research, demonstrating a consistent ability to attenuate various behavioral effects of cocaine. This guide provides an objective comparison of this compound's performance in cocaine self-administration and related models, supported by experimental data and detailed protocols.
Attenuation of Cocaine's Rewarding and Reinforcing Properties
This compound has been shown to counteract the rewarding effects of cocaine in several preclinical paradigms. In intracranial self-stimulation (ICSS) studies, which measure the rewarding impact of brain stimulation, cocaine typically lowers the threshold at which animals will work for stimulation, indicating an enhanced reward state. Pretreatment with this compound effectively blocks this cocaine-induced decrease in ICSS thresholds in a dose-dependent manner.[1][2]
In cocaine self-administration models, where animals learn to perform a task to receive cocaine infusions, this compound has demonstrated a reduction in drug-taking behavior. Notably, it decreases responding for low doses of cocaine and attenuates the reinstatement of drug-seeking behavior triggered by a priming injection of cocaine.[3] This suggests that this compound may diminish the reinforcing efficacy of cocaine and reduce the likelihood of relapse.
Comparative Efficacy of Kappa-Opioid Agonists
While this compound shows promise, it is one of several KOR agonists investigated for their potential in treating cocaine addiction. Studies have also examined compounds like U50,488H, spiradoline, and salvinorin A, which similarly reduce cocaine-produced reinstatement of drug-seeking.[4] However, the pharmacological profiles, including potency and side effects, of these compounds vary. Some studies suggest that compounds with mixed activity at both kappa and mu-opioid receptors may decrease cocaine self-administration more consistently and with fewer undesirable side effects than highly selective KOR agonists.[5]
Impact on Cocaine-Induced Behavioral Sensitization
Repeated cocaine administration leads to behavioral sensitization, a phenomenon characterized by a progressive increase in the locomotor-activating effects of the drug, which is thought to contribute to the compulsive drug-seeking. This compound has been found to attenuate both the acute motor stimulant effects and the development of behavioral sensitization to cocaine.[6][7] This effect is observed in both male and female rats, although hormonal factors like estradiol may modulate the extent of this attenuation in females.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the interaction of this compound with cocaine.
| Table 1: Effect of this compound on Cocaine-Enhanced Brain Stimulation Reward (ICSS) | |
| Experimental Model | Intracranial Self-Stimulation (ICSS) in rats |
| Cocaine Effect | Dose-dependently decreased ICSS thresholds, indicating enhanced reward.[1][2] |
| This compound Pretreatment Effect | Dose-dependently blocked cocaine-induced decreases in ICSS thresholds.[1] |
| Effective this compound Doses | 0.125, 0.25, and 0.5 mg/kg blocked the effect of 5.0 mg/kg cocaine.[1] |
| Ineffective this compound Dose | 0.063 mg/kg did not produce a statistically significant blockade.[1] |
| This compound Alone | Dose-dependently increased ICSS thresholds, indicating a reduction in reward.[1][2] |
| Table 2: Effect of this compound on Cocaine Self-Administration and Reinstatement | |
| Experimental Model | Cocaine Self-Administration and Reinstatement in rats |
| Effect on Maintenance | This compound (0.32 mg/kg) decreased responding for low doses of cocaine.[3] Responding for high doses was unaffected.[3] |
| Effect on Reinstatement | This compound (0.3 mg/kg) attenuated cocaine-primed reinstatement of drug-seeking.[3][4] |
| Specificity | The effect was specific to cocaine-induced reinstatement, as amphetamine-induced reinstatement was not altered in cocaine-experienced animals.[3] |
| Role of Conditioned Stimuli | This compound (0.32 mg/kg) decreased responding when cocaine infusions were paired with a stimulus, but not with cocaine infusion alone.[9] |
| Table 3: Effect of this compound on Cocaine-Induced Locomotor Sensitization | |
| Experimental Model | Locomotor Activity in rats |
| Acute Effect | This compound (0.16 mg/kg) attenuated the motor stimulant effect of an acute cocaine injection (20 mg/kg).[7] |
| Chronic Effect | Daily pretreatment with this compound prevented the development of behavioral sensitization to daily cocaine injections.[7] |
| Effect in Females | This compound (0.32 mg/kg) decreased cocaine-induced locomotor activity and the development of behavioral sensitization in female rats, with some effects being dependent on estradiol treatment.[6][8] |
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
-
Subjects: Male Sprague-Dawley rats with electrodes implanted in the medial forebrain bundle (MFB).[1][2]
-
Apparatus: Operant conditioning chambers equipped with a response lever and a stimulator.
-
Procedure: Rats are trained to press a lever to receive electrical stimulation of the MFB. The frequency of stimulation is varied to determine the threshold at which the stimulation is rewarding.
-
Drug Administration: this compound (0.063-0.5 mg/kg) was administered 10 minutes before an injection of cocaine (5.0 mg/kg), followed immediately by testing.[1]
Cocaine Self-Administration and Reinstatement
-
Subjects: Rats with intravenous catheters.
-
Apparatus: Operant conditioning chambers with two levers (one active, one inactive) and an infusion pump.
-
Acquisition: Rats learn to press the active lever to receive an infusion of cocaine.
-
Maintenance: Once responding is stable, the effect of this compound on self-administration of different doses of cocaine is tested.
-
Extinction and Reinstatement: Following maintenance, lever pressing is extinguished by replacing cocaine with saline. Reinstatement of drug-seeking is then tested by administering a priming injection of cocaine with or without this compound pretreatment.[3][4]
Visualizing the Mechanisms and Workflows
To better understand the experimental designs and the proposed neurobiological interactions, the following diagrams are provided.
Caption: Experimental workflow for cocaine self-administration and reinstatement studies.
Caption: Proposed signaling pathway of this compound interaction with cocaine's effects.
Conclusion
The kappa-opioid receptor agonist this compound demonstrates significant potential in modulating the behavioral effects of cocaine in preclinical models. Its ability to block cocaine-enhanced reward, reduce self-administration of low cocaine doses, and attenuate cocaine-induced reinstatement and behavioral sensitization provides a strong rationale for the continued investigation of KOR agonists as potential pharmacotherapies for cocaine use disorder. The inhibitory effect of KOR activation on dopamine release within the mesolimbic pathway is a key proposed mechanism for these effects.[5][10][11] Future research should continue to explore the efficacy and safety profiles of this compound and other KOR agonists, with a focus on translating these promising preclinical findings to clinical populations.
References
- 1. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between kappa opioid agonists and cocaine. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a kappa opioid receptor agonist, decreases cocaine-induced behavioral sensitization in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
U-69593: A Comparative Analysis of Efficacy in Neuropathic and Acute Pain Models
For Researchers, Scientists, and Drug Development Professionals
The selective kappa-opioid receptor (KOR) agonist, U-69593, has demonstrated analgesic properties across a spectrum of preclinical pain models. This guide provides a comparative overview of its efficacy in models of neuropathic pain versus acute pain, supported by experimental data and detailed methodologies.
Efficacy of this compound in Preclinical Pain Models
This compound has shown varied efficacy in preclinical models of acute and neuropathic pain. While direct comparative studies providing ED50 values in both pain modalities within a single publication are limited, analysis of available data suggests activity in both, with nuances in its effectiveness depending on the specific pain model and endpoint measured.
Acute Pain Models
In models of acute nociception, this compound has demonstrated analgesic effects, particularly in tests involving mechanical and thermal stimuli.
Data Summary: this compound in Acute Pain Models
| Pain Model | Species | Route of Administration | Key Findings | Citation |
| Paw Pressure Test | Rat | Intravenous (i.v.) | Produced a dose-dependent antinociceptive effect. | [1] |
| Hot Plate Test (55°C) | Rat | Intraperitoneal (i.p.) | Prolonged the reaction time to the thermal stimulus. | [2] |
| Tail Flick Test | Rat | Intravenous (i.v.) | No significant effect observed at a dose of 3.3 mg/kg. | [1] |
Neuropathic Pain Models
Kappa-opioid receptor agonists, including compounds structurally related to this compound, have shown promise in alleviating symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
Data Summary: KOR Agonists in Neuropathic Pain Models
| Pain Model | Species | Compound | Key Findings | Citation |
| Paclitaxel-Induced Neuropathy | Mice | U-50,488 analogues | Reversed mechanical and thermal allodynia without tolerance. | [3] |
| Chronic Constriction Injury (CCI) | Rat | Montelukast (effects partially mediated by opioid receptors) | Attenuated mechanical and cold allodynia. | [4] |
| Spared Nerve Injury (SNI) | Mice | Peripherally restricted MOR and CB1R agonists | Synergistically attenuated mechanical hypersensitivity. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Acute Pain Models
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C.[2]
-
Procedure:
-
Acclimatize the animal (e.g., rat) to the testing room.
-
Gently place the animal on the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.
-
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) at a specified time before the test.[2]
Tail Flick Test
The tail flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A tail flick apparatus that focuses a beam of radiant heat onto the ventral surface of the animal's tail.
-
Procedure:
-
Gently restrain the animal (e.g., rat) with its tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail out of the path of the heat beam.
-
Record the tail flick latency.
-
A cut-off time is employed to avoid tissue damage.
-
-
Drug Administration: this compound or vehicle is typically administered intravenously (i.v.) or intracerebroventricularly (i.c.v.) prior to testing.[1]
Neuropathic Pain Model
Spinal Nerve Ligation (SNL)
The SNL model is a widely used surgical model to induce neuropathic pain.
-
Surgical Procedure (Rat):
-
Anesthetize the animal.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle and skin incisions.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (similar to the Hargreaves test) to determine the paw withdrawal latency to a thermal stimulus.
-
-
Drug Administration: Test compounds are administered after the development of stable neuropathic pain behaviors (typically 7-14 days post-surgery).
Signaling Pathways and Experimental Workflows
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to the KOR initiates a cascade of intracellular signaling events.
Caption: this compound activates the KOR, leading to G-protein and β-arrestin signaling.
Experimental Workflow: Neuropathic Pain Model
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in the spinal nerve ligation (SNL) model of neuropathic pain.
Caption: Workflow for assessing this compound efficacy in the SNL model.
References
- 1. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of opioid receptors in the anti-allodynic effect of local montelukast in a rat chronic constriction injury of sciatic nerve model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripherally-restricted cannabinoid and mu-opioid receptor agonists synergistically attenuate neuropathic mechanical hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling U-69593
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety and logistical information for the kappa-opioid receptor agonist, U-69593.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety Glasses or Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Respiratory Protection | Dust Respirator or Facemask | Use in a well-ventilated area is recommended.[2] A dust respirator should be used to control personal contact.[2] |
| Body Protection | Protective Clothing | Lab coat or other suitable protective clothing to be worn when there is a risk of exposure.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Limit all unnecessary personal contact.[2]
-
Use in a well-ventilated area.[2]
-
Avoid contact with incompatible materials, such as strong oxidizing agents and strong bases.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, -20°C is recommended.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure to this compound, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | If dust is inhaled, remove the individual from the contaminated area.[2] If breathing is difficult, provide artificial respiration and seek medical attention.[1] |
| Skin Contact | Flush the affected skin and hair with running water and soap, if available.[2] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately wash out the eyes with water.[2] Continue rinsing for several minutes.[1] If irritation persists, seek medical attention.[1][2] Removal of contact lenses should only be done by skilled personnel.[2] |
| Ingestion | Immediately give a glass of water.[2] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential misuse. While specific regulations for this compound are not detailed, general guidelines for opioid disposal should be followed.
Disposal Steps:
-
Segregate Waste: All materials contaminated with this compound, including unused compounds, solutions, and contaminated PPE, should be collected in a designated, sealed waste container.
-
Inactivate: If possible and permissible by local regulations, in-home disposal products can be used to render the opioid unusable. These products often involve mixing the compound with a substance that makes it unpalatable or non-retrievable.[4][5]
-
Consult Regulations: Always consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal requirements for chemical waste and controlled substances.
-
Authorized Disposal: Arrange for disposal through a licensed chemical waste handler or a DEA-registered drug take-back program.[4] Flushing is generally not recommended unless specifically advised by the FDA for certain opioids due to the risk of water contamination.[4]
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound, kappa1-opioid receptor agonist (CAS 96744-75-1) | Abcam [abcam.com]
- 4. gao.gov [gao.gov]
- 5. Scientific Considerations for In-Home Opioid Disposal - Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
